molecular formula C16H32O2 B12366347 Jobosic acid

Jobosic acid

Cat. No.: B12366347
M. Wt: 256.42 g/mol
InChI Key: ILOORJBAWCAGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jobosic acid is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,5-dimethyltetradecanoic acid

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)

InChI Key

ILOORJBAWCAGSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCC(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Jobosic Acid: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid, a recently identified saturated fatty acid, has emerged as a promising antiviral agent. Isolated from a marine algae and cyanobacteria extract library, it demonstrates selective inhibition of two key targets of SARS-CoV-2: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the main protease (Mpro). This technical guide provides a comprehensive overview of the chemical structure, biological activity, and detailed experimental protocols related to this compound, intended to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties

This compound is chemically identified as 2,5-dimethyltetradecanoic acid. Its structure was elucidated through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure:

Molecular Formula: C₁₆H₃₂O₂

Molecular Weight: 256.42 g/mol

Key Spectroscopic Data:

  • HRMS: The isolated compound showed an m/z of 255.2326 [M – H]⁻ (calculated for C₁₆H₃₁O₂⁻, 255.2330).[1]

  • ¹H NMR: The spectrum is characterized by the absence of resonances above 4 ppm, with the exception of a broad singlet at 11.07 ppm corresponding to the carboxylic acid proton. Two distinct doublets integrating to three protons each confirm the presence of methyl substituents.

  • ¹³C NMR (DEPTQ): The spectrum reveals the presence of two methine carbons, three methyl carbons, ten methylene carbons, and one carbonyl carbon.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action against SARS-CoV-2, targeting both viral entry and replication.

Inhibition of SARS-CoV-2 Spike-RBD/ACE2 Interaction

This compound effectively inhibits the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor. This interaction is the critical first step in viral entry into host cells. By blocking this interaction, this compound prevents the virus from infecting cells.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro), also known as 3CL protease, is a crucial enzyme for SARS-CoV-2 replication. It is responsible for cleaving viral polyproteins into functional non-structural proteins. This compound inhibits the enzymatic activity of Mpro, thereby disrupting the viral replication cycle.

Quantitative Biological Data

The inhibitory activity of this compound against its SARS-CoV-2 targets has been quantified, demonstrating its potency and selectivity.

TargetIC₅₀ (µg/mL)IC₅₀ (µM)Selectivity Index (SI)
Spike-RBD/ACE2 3.011>35 (over PD-1/PD-L1)
Mpro 7.5297.5 (over Cathepsin L)
>13 (over Thrombin)

Table 1: Inhibitory concentrations (IC₅₀) and selectivity indices of this compound against SARS-CoV-2 targets.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 Life Cycle and Inhibition by this compound

The following diagram illustrates the key stages of the SARS-CoV-2 life cycle and highlights the points of inhibition by this compound.

SARS_CoV_2_Lifecycle cluster_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Polyprotein Translation Uncoating->Translation Proteolysis 4. Proteolytic Cleavage Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Mpro Mpro Proteolysis->Mpro Assembly 6. Virion Assembly Replication->Assembly Release 7. Virion Release Assembly->Release Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 Spike-RBD Binding ACE2->Entry JobosicAcid1 This compound JobosicAcid1->ACE2 Inhibits Binding JobosicAcid2 This compound JobosicAcid2->Mpro Inhibits Activity

Caption: SARS-CoV-2 life cycle and points of inhibition by this compound.

Experimental Workflow for Isolation and Characterization

The workflow for the discovery and initial characterization of this compound is outlined below.

Jobosic_Acid_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation & Bioactivity AlgaeLibrary Marine Algae & Cyanobacteria Library Screening Antiviral Screening (Spike-RBD/ACE2 & Mpro) AlgaeLibrary->Screening HitSelection Hit Prioritization Screening->HitSelection Extraction Solvent Extraction HitSelection->Extraction Chromatography Normal-Phase Chromatography Extraction->Chromatography SPE Reversed-Phase Solid-Phase Extraction Chromatography->SPE HPLC Preparative Reversed-Phase HPLC SPE->HPLC HRMS HRMS Analysis HPLC->HRMS NMR 1D & 2D NMR Spectroscopy HPLC->NMR Bioassays IC50 Determination HRMS->Bioassays NMR->Bioassays SAR Structure-Activity Relationship (SAR) Studies Bioassays->SAR

Caption: Workflow for the discovery and characterization of this compound.

Experimental Protocols

Isolation of this compound from Marine Algae

This protocol is a generalized procedure based on the reported isolation of this compound.

  • Extraction:

    • Lyophilize the marine algae or cyanobacteria biomass.

    • Perform a sequential solvent extraction using a non-polar solvent (e.g., hexane or dichloromethane) followed by a polar solvent (e.g., methanol or ethanol) to obtain a crude extract.

    • Concentrate the extract under reduced pressure.

  • Fractionation:

    • Subject the crude extract to normal-phase column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions exhibiting similar TLC profiles.

  • Purification:

    • Further purify the active fractions using reversed-phase solid-phase extraction (SPE) with a C18 stationary phase, eluting with a stepwise gradient of decreasing polarity (e.g., water to methanol).

    • The final purification is achieved by preparative reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

Synthesis of this compound Derivatives

The following are generalized protocols for the synthesis of methyl and benzyl esters of this compound to explore structure-activity relationships.

4.2.1 Methyl Ester Synthesis:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Add an excess of a methylating agent, such as trimethyloxonium tetrafluoroborate or by bubbling diazomethane gas through the solution (with appropriate safety precautions).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction (e.g., with acetic acid for diazomethane) and perform an aqueous workup.

  • Purify the methyl ester by column chromatography on silica gel.

4.2.2 Benzyl Ester Synthesis:

  • Dissolve this compound in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Add an equimolar amount of a base (e.g., triethylamine or diisopropylethylamine).

  • Add a slight excess of benzyl bromide.

  • Heat the reaction mixture (e.g., to 90°C) and monitor for completion by TLC.

  • After cooling, perform an aqueous workup to remove salts.

  • Purify the benzyl ester by column chromatography on silica gel.

Biological Assays

4.3.1 Spike-RBD/ACE2 Interaction Assay (AlphaLISA):

This is a proximity-based assay to quantify the interaction between the spike RBD and ACE2.

  • Reagents: Biotinylated ACE2, Fc-tagged Spike RBD, Streptavidin-coated donor beads, and Protein A-coated acceptor beads.

  • Procedure:

    • In a 384-well plate, add this compound at various concentrations.

    • Add a pre-incubated mixture of biotinylated ACE2 and Fc-tagged Spike RBD.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Add a mixture of Streptavidin-coated donor beads and Protein A-coated acceptor beads.

    • Incubate in the dark for a specified time (e.g., 1 hour) at room temperature.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

4.3.2 Mpro Inhibition Assay (FRET-based):

This assay measures the enzymatic activity of Mpro using a FRET-based substrate.

  • Reagents: Recombinant Mpro, a fluorogenic FRET substrate containing the Mpro cleavage sequence, and assay buffer.

  • Procedure:

    • In a 384-well plate, add this compound at various concentrations.

    • Add the Mpro enzyme and incubate for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction velocities and calculate the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR)

Initial SAR studies have provided valuable insights into the structural requirements for the biological activity of this compound.

  • Carboxylic Acid Moiety: The free carboxylic acid group is essential for activity. Both the methyl and benzyl ester derivatives of this compound exhibit a significant loss of inhibitory activity against both the Spike-RBD/ACE2 interaction and Mpro.[2][3] This suggests that the carboxylate may be involved in a critical binding interaction with the target proteins, possibly through hydrogen bonding or ionic interactions.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of antiviral agents against SARS-CoV-2. Its dual mechanism of action, targeting both viral entry and replication, makes it an attractive candidate for further investigation. Future research should focus on:

  • Total Synthesis: Development of a scalable total synthesis of this compound to enable further preclinical studies.

  • Stereochemistry Determination: Unambiguous assignment of the absolute stereochemistry at the C2 and C5 positions.

  • In-depth SAR Studies: Synthesis and biological evaluation of a broader range of analogs to optimize potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed structural studies (e.g., X-ray crystallography or cryo-EM) to elucidate the precise binding mode of this compound to its target proteins.

  • In Vivo Efficacy: Evaluation of the antiviral efficacy of this compound in relevant animal models of SARS-CoV-2 infection.

References

The Discovery and Isolation of Jobosic Acid: A Novel Antiviral Fatty Acid from Marine Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment represents a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. Within this diverse ecosystem, marine algae and cyanobacteria have emerged as prolific producers of unique secondary metabolites. This technical guide details the discovery, isolation, and preliminary characterization of Jobosic acid, a recently identified 2,5-dimethyltetradecanoic acid with potent and selective inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The discovery of this compound was the result of a targeted screening of a marine algae and cyanobacteria extract library, highlighting the power of metabolomics in conjunction with bioactivity-guided fractionation for the identification of novel drug leads.[1] This document provides a comprehensive overview of the experimental protocols employed, quantitative data, and the proposed mechanisms of action of this promising new natural product.

Discovery of this compound: A Metabolomics-Driven Approach

This compound was discovered through a comprehensive screening of a library containing 86 extracts from marine algae and cyanobacteria. The primary objective of the screening was to identify natural products capable of inhibiting two key targets in the SARS-CoV-2 life cycle: the main protease (Mpro), which is essential for viral replication, and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), which mediates viral entry into host cells.

Initial screening identified 16 cyanobacterial extracts with promising inhibitory activity. An untargeted metabolomic analysis of these extracts was performed to prioritize samples for further investigation. This approach led to the selection of three extracts that exhibited a shared chemical phenotype, suggesting the presence of a common bioactive component. Subsequent bioassay-guided fractionation of these prioritized extracts resulted in the isolation of this compound as the active constituent.[1]

Isolation and Purification of this compound: Experimental Protocol

The following protocol details the methodology used for the extraction and purification of this compound from the prioritized cyanobacterial extracts.

Biomass Cultivation and Extraction
  • Organism: The specific strain of cyanobacteria that produces this compound has not been publicly disclosed in the initial publication.

  • Cultivation: Large-scale cultivation of the cyanobacterial biomass was performed under optimized laboratory conditions to ensure a sufficient supply of the target metabolite.

  • Extraction:

    • The freeze-dried cyanobacterial biomass was subjected to solvent extraction. While the specific solvent system used for the initial extraction of this compound is not detailed in the primary publication, a common method for extracting fatty acids from cyanobacteria involves the use of a chloroform:methanol mixture (e.g., 2:1 v/v).

    • The biomass is homogenized in the solvent mixture.

    • The mixture is then centrifuged or filtered to separate the solvent extract from the solid biomass.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach was employed to isolate this compound from the crude extract.

  • Step 1: Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC)

    • The crude extract was adsorbed onto silica gel.

    • The adsorbed extract was loaded onto a VLC column packed with silica gel.

    • Stepwise elution was performed with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

    • Fractions were collected and screened for bioactivity against SARS-CoV-2 Mpro and spike-RBD/ACE2 interaction.

  • Step 2: Medium Pressure Liquid Chromatography (MPLC)

    • The active fractions from VLC were pooled and concentrated.

    • The concentrated sample was subjected to MPLC on a reversed-phase column (e.g., C18).

    • A gradient of decreasing polarity, such as methanol and water, was used for elution.

    • Fractions were again collected and tested for bioactivity.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • The most active fractions from MPLC were further purified by semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) was used with an isocratic or shallow gradient mobile phase (e.g., methanol/water or acetonitrile/water) to achieve high-resolution separation.

    • The peak corresponding to this compound was collected, and the solvent was evaporated to yield the pure compound.

Structure Elucidation

The chemical structure of the isolated compound was determined to be 2,5-dimethyltetradecanoic acid using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Reference
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
IC₅₀ (Mpro Inhibition) 7.5 µg/mL (29 µM)[1]
IC₅₀ (Spike-RBD/ACE2) 3.0 µg/mL (11 µM)[1]
Selectivity Index (SI) Mpro >13 (over thrombin), 7.5 (over cathepsin L)[1]
Selectivity Index (SI) Spike >35 (over PD-1/PD-L1)[1]

Table 1: Physicochemical and Bioactivity Data for this compound.

Visualizing the Discovery and Action of this compound

Experimental Workflow

The following diagram illustrates the key stages in the discovery and isolation of this compound.

Jobosic_Acid_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation Phase cluster_characterization Characterization Phase A Marine Algae & Cyanobacteria Library (86 extracts) B Antiviral Screening (Mpro & Spike-ACE2) A->B C Identification of 16 Bioactive Extracts B->C D Untargeted Metabolomics C->D E Prioritization of 3 Extracts (Shared Chemical Phenotype) D->E F Large-Scale Cultivation E->F G Biomass Extraction F->G H Bioassay-Guided Fractionation G->H I Purification (VLC, MPLC, HPLC) H->I J Pure this compound I->J K Structure Elucidation (NMR, MS) J->K L Bioactivity & Selectivity Assays J->L Jobosic_Acid_MoA Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding Mpro Main Protease (Mpro) Replication Viral Replication Mpro->Replication Essential for Entry Viral Entry ACE2->Entry Mediates JobosicAcid This compound JobosicAcid->Spike Inhibits Interaction JobosicAcid->Mpro Inhibits Activity

References

Jobosic Acid (2,5-dimethyltetradecanoic acid): A Technical Guide on its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, systematically known as 2,5-dimethyltetradecanoic acid, is a recently identified saturated fatty acid with significant therapeutic potential. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its isolation, and a summary of its biological activity, particularly as a selective inhibitor of SARS-CoV-2. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

To date, the only reported natural source of this compound is a marine cyanobacterium.[1][2][3] A 2024 study published in the Journal of Natural Products detailed the isolation of this unusual fatty acid from an extract of a marine algae and cyanobacteria library, specifically from an extract designated SAJ44.[1] This discovery was the result of a screening program aimed at identifying natural products capable of inhibiting key targets of the SARS-CoV-2 virus.[1][2][3]

Biological Activity

This compound has demonstrated selective inhibitory activity against two crucial targets of the SARS-CoV-2 virus: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and the viral main protease (Mpro).[1][4] This dual-target inhibition is a promising feature for an antiviral agent.

Notably, this compound's inhibitory effect on the spike-RBD/ACE-2 interaction was found to be consistent across various SARS-CoV-2 variants, including the Omicron variant.[1] This suggests a broad-spectrum potential against evolving viral strains.

Initial structure-activity relationship (SAR) studies have indicated that the carboxylic acid functionality is crucial for its biological activity.[1] Semisynthetic ester derivatives, such as the methyl and benzyl esters of this compound, showed a significant loss of inhibitory activity in biochemical assays.[1]

Quantitative Data on Biological Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its SARS-CoV-2 targets.

TargetIC50
SARS-CoV-2 Main Protease (Mpro)7.5 µg/mL
Spike-RBD/ACE-2 Interaction3 µg/mL

Data sourced from Matos-Hernández et al., 2024.[4]

Experimental Protocols

The isolation and purification of this compound from the marine cyanobacterium extract SAJ44 involved a multi-step chromatographic process. The following is a detailed description of the experimental methodology.

Isolation and Purification of this compound
  • Extraction: An initial extract of the marine cyanobacterium SAJ44 was prepared. The specific extraction solvent and procedure were not detailed in the provided information.

  • Fractionation: The crude extract was first subjected to normal-phase chromatography for initial fractionation.[1]

  • Sub-fractionation: The fractions obtained from the normal-phase chromatography were further separated using reversed-phase solid-phase extraction (SPE).[1]

  • Final Purification: The targeted isolation of this compound was achieved through preparatory reversed-phase high-performance liquid chromatography (HPLC).[1]

  • Structural Elucidation: The chemical structure of the isolated compound was confirmed as 2,5-dimethyltetradecanoic acid using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and DEPTQ).[1] The HRMS data showed an m/z of 255.2326 [M-H]⁻.[1]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis Marine Cyanobacterium (SAJ44) Marine Cyanobacterium (SAJ44) Crude Extract Crude Extract Marine Cyanobacterium (SAJ44)->Crude Extract Extraction Normal-Phase Chromatography Normal-Phase Chromatography Crude Extract->Normal-Phase Chromatography Fractions Fractions Normal-Phase Chromatography->Fractions Reversed-Phase SPE Reversed-Phase SPE Fractions->Reversed-Phase SPE Sub-fractions Sub-fractions Reversed-Phase SPE->Sub-fractions Preparatory RP-HPLC Preparatory RP-HPLC Sub-fractions->Preparatory RP-HPLC Pure this compound Pure this compound Preparatory RP-HPLC->Pure this compound HRMS & NMR HRMS & NMR Pure this compound->HRMS & NMR Structure Elucidation Structure Elucidation HRMS & NMR->Structure Elucidation

Caption: Isolation workflow for this compound.

Mechanism of Action of this compound on SARS-CoV-2

G cluster_0 Viral Entry Inhibition cluster_1 Viral Replication Inhibition SARS-CoV-2 Spike Protein (RBD) SARS-CoV-2 Spike Protein (RBD) Spike-RBD/ACE2 Interaction Spike-RBD/ACE2 Interaction SARS-CoV-2 Spike Protein (RBD)->Spike-RBD/ACE2 Interaction ACE2 Receptor ACE2 Receptor ACE2 Receptor->Spike-RBD/ACE2 Interaction Viral Entry Viral Entry Spike-RBD/ACE2 Interaction->Viral Entry SARS-CoV-2 Main Protease (Mpro) SARS-CoV-2 Main Protease (Mpro) Viral Polyprotein Processing Viral Polyprotein Processing SARS-CoV-2 Main Protease (Mpro)->Viral Polyprotein Processing Viral Replication Viral Replication Viral Polyprotein Processing->Viral Replication This compound This compound This compound->Spike-RBD/ACE2 Interaction Inhibits This compound->Viral Polyprotein Processing Inhibits

References

Jobosic Acid: A Technical Whitepaper on Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid, chemically identified as 2,5-dimethyltetradecanoic acid, is a recently discovered saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3] This novel natural product has garnered significant interest within the scientific community due to its selective inhibitory activity against key targets of the SARS-CoV-2 virus.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, virology, and drug development.

Physicochemical Properties

Precise experimental determination of all physicochemical properties of this compound is an ongoing area of research. The data presented below comprises a combination of predicted values from computational models and available experimental information.

Structural and General Properties
PropertyValueSource
Systematic Name 2,5-dimethyltetradecanoic acid[1][3]
Synonyms This compound[1][2][3]
Molecular Formula C₁₆H₃₂O₂[4]
Molecular Weight 256.42 g/mol [4]
Appearance Solid (at standard conditions)[4]
CAS Number 223611-93-6[4]
Predicted Physicochemical Data

Quantitative experimental data for properties such as melting point, boiling point, and pKa are not yet available in the peer-reviewed literature. The following table summarizes computationally predicted values.

PropertyPredicted ValuePrediction Software/Source
XlogP 6.9PubChem
Topological Polar Surface Area 37.3 ŲIUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donor Count 1IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptor Count 2IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bond Count 12IUPHAR/BPS Guide to PHARMACOLOGY

Note: These values are computationally derived and await experimental verification.

Biological Activity: Anti-SARS-CoV-2 Potential

This compound has been identified as a selective inhibitor of two critical SARS-CoV-2 targets: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1][3][5]

Inhibitory Concentrations (IC₅₀)
TargetIC₅₀ (µg/mL)IC₅₀ (µM)
Spike-RBD/ACE-2 Interaction 3.011
Mpro (Main Protease) 7.529

Data sourced from Matos-Hernández et al. (2024).[1]

Signaling and Mechanism of Action

The dual inhibitory action of this compound suggests a multi-pronged approach to limiting SARS-CoV-2 replication. By targeting both viral entry (Spike-RBD/ACE2 interaction) and viral protein processing (Mpro), this compound presents a promising scaffold for further antiviral drug development.[1][3]

SARS_CoV_2_Inhibition_by_Jobosic_Acid Hypothesized Mechanism of SARS-CoV-2 Inhibition by this compound cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Mpro Mpro Viral Replication Viral Replication Mpro->Viral Replication Essential for Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates This compound This compound This compound->Spike Protein Inhibits Interaction This compound->Mpro Inhibits Activity

SARS-CoV-2 Inhibition by this compound

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of this compound, as derived from the primary literature.

Isolation of this compound from Marine Cyanobacteria

The isolation of this compound was achieved through a multi-step process involving extraction and chromatographic separation.

Isolation_Workflow General Workflow for the Isolation of this compound Cyanobacterial Biomass Cyanobacterial Biomass Extraction Extraction Cyanobacterial Biomass->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Normal-Phase Chromatography Normal-Phase Chromatography Crude Extract->Normal-Phase Chromatography Fractionation Active Fractions Active Fractions Normal-Phase Chromatography->Active Fractions Reversed-Phase SPE Reversed-Phase SPE Active Fractions->Reversed-Phase SPE Sub-fractionation Semi-Pure Compound Semi-Pure Compound Reversed-Phase SPE->Semi-Pure Compound Preparatory RP-HPLC Preparatory RP-HPLC Semi-Pure Compound->Preparatory RP-HPLC Purification Pure this compound Pure this compound Preparatory RP-HPLC->Pure this compound

This compound Isolation Workflow

Methodology:

  • Extraction: The cyanobacterial biomass was subjected to solvent extraction to yield a crude extract.

  • Fractionation: The crude extract was fractionated using normal-phase chromatography.

  • Bioassay-Guided Sub-fractionation: Fractions exhibiting inhibitory activity in the primary screens were further separated using reversed-phase solid-phase extraction (SPE).

  • Purification: The final purification of this compound was achieved via preparatory reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Structure Elucidation: The chemical structure of the purified compound was determined through a combination of NMR spectroscopy (¹H, HMBC, HSQC, COSY, and 1,1-ADEQUATE) and mass spectrometry.[1]

SARS-CoV-2 Inhibition Assays

The inhibitory activity of this compound was evaluated using two distinct biochemical assays.

3.2.1. Spike-RBD/ACE2 Interaction Assay:

  • Principle: This assay measures the ability of a compound to disrupt the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.

  • General Protocol:

    • Immobilize recombinant ACE2 protein on a microplate.

    • Incubate with biotinylated spike RBD protein in the presence of varying concentrations of this compound.

    • Add a detection reagent (e.g., streptavidin-HRP) that binds to the biotinylated RBD.

    • Add a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon reaction with the detection reagent.

    • Quantify the signal, which is proportional to the amount of bound RBD. A decrease in signal indicates inhibition of the interaction.

    • Calculate the IC₅₀ value from the dose-response curve.

3.2.2. Mpro (Main Protease) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.

  • General Protocol:

    • Combine recombinant Mpro enzyme with a fluorogenic substrate in a microplate.

    • Add varying concentrations of this compound to the wells.

    • Incubate the reaction mixture to allow for substrate cleavage by Mpro.

    • Measure the fluorescence intensity over time. Cleavage of the substrate results in an increase in fluorescence.

    • A reduction in the rate of fluorescence increase indicates inhibition of Mpro activity.

    • Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of novel antiviral therapies against SARS-CoV-2. Its unique structure and dual mechanism of action make it an attractive candidate for further investigation. Future research should focus on:

  • Total Synthesis: Development of a robust and scalable synthetic route to this compound to enable further medicinal chemistry efforts.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity.

  • In Vivo Efficacy: Evaluation of the antiviral activity of this compound in relevant animal models.

  • Experimental Determination of Physicochemical Properties: Precise measurement of properties such as solubility, melting point, and pKa to inform formulation and drug delivery strategies.

The information compiled in this technical guide provides a solid foundation for these future research endeavors, which will be critical in elucidating the full therapeutic potential of this compound.

References

Jobosic acid mechanism of action as a SARS-CoV-2 inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of a Novel Marine-Derived Antiviral Agent

Abstract

The global challenge presented by the SARS-CoV-2 pandemic has necessitated the urgent discovery of novel antiviral therapeutics. Jobosic acid, a unique 2,5-dimethyltetradecanoic acid isolated from marine cyanobacteria, has emerged as a promising candidate. This technical guide details the mechanism of action of this compound as a selective dual-action inhibitor of SARS-CoV-2. It achieves this by disrupting two critical processes in the viral lifecycle: the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the enzymatic activity of the viral main protease (Mpro). This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for the key biochemical assays, and a visual representation of its mechanism and the workflows used in its discovery.

Introduction

The SARS-CoV-2 virus relies on two key proteins for successful replication: the Spike protein, which mediates viral entry into host cells, and the main protease (Mpro), which is essential for processing viral polyproteins into functional units.[1] The Spike protein's receptor-binding domain (RBD) binds to the ACE2 receptor on human cells, initiating infection.[1] Mpro, a cysteine protease, is crucial for the viral replication process that follows entry.[1] Small molecules that can inhibit one or both of these targets are of significant therapeutic interest. This compound, a saturated fatty acid derived from a marine cyanobacteria library, has demonstrated selective inhibitory activity against both of these viral targets.[1] This dual-target mechanism presents a potentially higher barrier to the development of viral resistance.

Mechanism of Action

This compound exhibits a dual inhibitory mechanism against SARS-CoV-2 by targeting both viral entry and replication processes. The proposed mechanism is based on direct interaction with and inhibition of two key viral proteins.

  • Inhibition of Spike-RBD/ACE2 Interaction: this compound interferes with the binding of the SARS-CoV-2 Spike protein's RBD to the human ACE2 receptor. This action is critical as it blocks the initial step of viral entry into the host cell. The inhibitory effect has been observed not only against the parental SARS-CoV-2 strain but has also been shown to be retained against the Omicron variant.[1]

  • Inhibition of Main Protease (Mpro): this compound also inhibits the enzymatic activity of the SARS-CoV-2 main protease (Mpro). By blocking Mpro, this compound prevents the cleavage of viral polyproteins, a step that is essential for the formation of the viral replication complex.[1]

Preliminary structure-activity relationship (SAR) studies have highlighted the importance of the carboxylic acid moiety of this compound. Semisynthetic modification of this group into methyl or benzyl esters resulted in a complete loss of bioactivity in both biochemical assays, suggesting that the carboxylic acid is a key pharmacophore for protein binding.[1]

Jobosic_Acid_Mechanism_of_Action cluster_entry Viral Entry cluster_replication Viral Replication Spike_RBD SARS-CoV-2 Spike RBD Binding Binding Spike_RBD->Binding ACE2 Host Cell ACE2 Receptor ACE2->Binding Viral_Entry Viral Entry Binding->Viral_Entry Polyprotein Viral Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Mpro SARS-CoV-2 Mpro Mpro->Cleavage Functional_Proteins Functional Viral Proteins Cleavage->Functional_Proteins Jobosic_Acid This compound Jobosic_Acid->Binding Inhibits Jobosic_Acid->Mpro Inhibits

Figure 1: Dual inhibitory mechanism of this compound on SARS-CoV-2.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its derivatives was quantified using biochemical assays. The half-maximal inhibitory concentrations (IC50) were determined, and selectivity was assessed against homologous human proteins. All data is summarized in Table 1.[1]

CompoundSpike-RBD/ACE-2 IC50 (µM)Mpro IC50 (µM)PD-1/PD-L1 IC50 (µM)Cathepsin L IC50 (µM)
This compound (1) 25.111.2>100 (N.D.)>100 (N.D.)
This compound Methyl Ester >100 (N.D.)>100 (N.D.)N.D.N.D.
This compound Benzyl Ester >100 (N.D.)>100 (N.D.)N.D.N.D.
N.D. = Not Determined. Data sourced from Matos-Hernández et al., 2024.[1]

Experimental Protocols

The discovery and characterization of this compound's antiviral activity involved a multi-step workflow, beginning with a broad screen of a natural product library and leading to the identification of a single active compound.

Experimental_Workflow Library Marine Algae & Cyanobacteria Extract Library (86 extracts) Screening Dual Biochemical Screening (Spike/ACE2 & Mpro assays) Library->Screening Active_Extracts 16 Active Cyanobacterial Extracts Identified Screening->Active_Extracts Metabolomics Untargeted Metabolomic Analysis (LC-MS/MS) Active_Extracts->Metabolomics Isolation Bioassay-Guided Fractionation & Isolation Metabolomics->Isolation Jobosic_Acid This compound (1) (2,5-dimethyltetradecanoic acid) Isolation->Jobosic_Acid SAR Structure-Activity Relationship Studies (Semisynthesis) Jobosic_Acid->SAR Derivatives Methyl & Benzyl Ester Derivatives SAR->Derivatives

Figure 2: Workflow for the discovery of this compound.

Spike-RBD/ACE2 Interaction Assay

An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the disruption of the Spike-RBD and ACE2 interaction.[1]

  • Principle: This bead-based assay measures the interaction between two molecules. One molecule is attached to a "Donor" bead and the other to an "Acceptor" bead. When the molecules interact, the beads are brought into close proximity. Upon laser excitation of the Donor bead, a singlet oxygen is released, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

  • Reagents:

    • Recombinant SARS-CoV-2 Spike-RBD (parental USA-WA1/2020 sequence and variants).

    • Recombinant human ACE2.

    • AlphaLISA Nickel Chelate Acceptor beads.

    • Streptavidin-coated Donor beads.

    • Assay Buffer.

  • Protocol:

    • A solution of the test compound (this compound) at various concentrations is prepared in the assay buffer.

    • Spike-RBD is mixed with the Nickel Chelate Acceptor beads.

    • ACE2 is mixed with the Streptavidin-coated Donor beads.

    • The test compound solution, the Spike-RBD-Acceptor bead complex, and the ACE2-Donor bead complex are added to a 384-well plate.

    • The plate is incubated in the dark at room temperature.

    • The chemiluminescent signal is read using an appropriate plate reader.

    • IC50 values are calculated from the concentration-response curves.

  • Counter-Assay: A similar AlphaScreen assay measuring the interaction between Programmed Death-Ligand 1 (PD-L1) and the PD-1 receptor was used to assess selectivity.[1]

Main Protease (Mpro) Enzymatic Inhibition Assay

A fluorescence-based enzymatic assay was used to measure the inhibition of Mpro's proteolytic activity.[1]

  • Principle: This assay uses a fluorogenic peptide substrate that is specifically cleaved by Mpro. The substrate contains a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by Mpro, the reporter is separated from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescent signal.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro.

    • Fluorogenic Mpro substrate.

    • Assay Buffer (e.g., Tris-HCl, EDTA).

  • Protocol:

    • Recombinant Mpro is pre-incubated with the test compound (this compound) at various concentrations in a 384-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence increase.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Counter-Assays: To determine the selectivity of this compound, its inhibitory activity was also tested against the human proteases Cathepsin L and thrombin.[1]

Future Directions and Conclusion

This compound represents a novel chemical scaffold for the development of SARS-CoV-2 inhibitors. Its dual-action mechanism targeting both viral entry and replication is a significant advantage. However, further research is required to fully elucidate its therapeutic potential.[1][2] Key areas for future investigation include:

  • Absolute Configuration: The absolute stereochemistry of the methyl groups at the C2 and C5 positions of this compound has not yet been determined. This is a critical step for understanding its precise interaction with its targets and for potential synthetic efforts.

  • Binding Site and Molecular Interactions: While the inhibitory activity has been quantified, the specific binding sites and the nature of the molecular interactions between this compound and both Spike-RBD and Mpro remain to be elucidated. Co-crystallization studies or advanced molecular modeling could provide these insights.

  • In Vivo Efficacy and Pharmacokinetics: The current studies have been conducted in vitro. In vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a whole-organism model.

  • Structure-Activity Relationship (SAR) Optimization: The initial finding that the carboxylic acid is essential for activity provides a starting point for more extensive SAR studies. Optimization of the fatty acid chain length and branching could lead to analogs with improved potency and drug-like properties.

References

A Technical Guide to the Structure-Activity Relationship of Jobosic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, chemically known as 2,5-dimethyltetradecanoic acid, is a recently identified saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3] Initial investigations have revealed its potential as a selective inhibitor of key SARS-CoV-2 targets, including the spike protein/ACE-2 interaction and the main protease (Mpro).[1][2][3] This discovery has positioned this compound as a promising natural product for further investigation in the development of novel antiviral therapeutics. Understanding the structure-activity relationship (SAR) of this compound is paramount for optimizing its inhibitory activity, improving its pharmacological profile, and developing potent synthetic derivatives. This technical guide synthesizes the current, albeit nascent, understanding of the SAR of this compound, details the initial experimental findings, and outlines the logical framework for its preliminary biological screening.

Quantitative Structure-Activity Relationship Data

The exploration of this compound's SAR is in its early stages. To date, preliminary studies have focused on the modification of the carboxylic acid functional group, a common strategy in drug discovery to probe the importance of this moiety for biological activity and to explore potential prodrug strategies. The key quantitative data from these initial studies are summarized in the table below.

CompoundStructureTarget(s)ActivityReference
This compound 2,5-dimethyltetradecanoic acidSARS-CoV-2 Spike-RBD/ACE-2 Interaction, SARS-CoV-2 Main Protease (Mpro)Active[1][2][3]
This compound Methyl Ester Methyl 2,5-dimethyltetradecanoateSARS-CoV-2 Spike-RBD/ACE-2 Interaction, SARS-CoV-2 Main Protease (Mpro)Inactive[1][2][3]
This compound Benzyl Ester Benzyl 2,5-dimethyltetradecanoateSARS-CoV-2 Spike-RBD/ACE-2 Interaction, SARS-CoV-2 Main Protease (Mpro)Inactive[1][2][3]

Key Inference from SAR Data: The initial findings strongly suggest that the free carboxylic acid group of this compound is essential for its antiviral activity.[1][2][3] Esterification of this group, either with a small methyl group or a larger benzyl group, leads to a complete loss of inhibitory function against both the spike protein/ACE-2 interaction and the main protease of SARS-CoV-2.[1][2][3] This indicates that the carboxylate, likely in its deprotonated form, may be involved in critical interactions with the biological targets, such as forming hydrogen bonds or ionic interactions with key amino acid residues in the binding sites.

Experimental Protocols

The following are generalized methodologies based on the available information for the key experiments that led to the discovery and initial SAR assessment of this compound.

Isolation of this compound

This compound was isolated from a marine algae and cyanobacteria extract library. The process involved an initial screening of 86 extracts for inhibitory activity against SARS-CoV-2 targets. Promising extracts underwent untargeted metabolomic analysis, which guided the isolation of the active principle, identified as 2,5-dimethyltetradecanoic acid (this compound).[1][2]

Semisynthesis of this compound Derivatives

The methyl and benzyl ester derivatives of this compound were prepared through standard esterification reactions. While specific reagents and conditions are not detailed in the abstracts, a general protocol would involve:

  • Methyl Esterification: Reacting this compound with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or using a milder reagent like diazomethane.

  • Benzyl Esterification: Reacting this compound with benzyl bromide in the presence of a base (e.g., potassium carbonate or triethylamine) or through a DCC/DMAP-mediated coupling with benzyl alcohol.

The resulting esters would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

In Vitro Biochemical Assays for SARS-CoV-2 Inhibition

Two primary biochemical assays were utilized to screen for and characterize the inhibitory activity of this compound and its derivatives:

  • Spike Protein/ACE-2 Interaction Assay: This assay is designed to identify compounds that can block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE-2) receptor. This is a critical step in viral entry into host cells. The assay is typically performed in a high-throughput format, such as an ELISA-based system, where the binding of recombinant RBD to immobilized ACE-2 is measured in the presence and absence of the test compound.

  • Main Protease (Mpro) Inhibition Assay: The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, as it cleaves viral polyproteins into functional units. Mpro inhibition assays typically employ a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent signal. Inhibitors will prevent or reduce this cleavage, leading to a decrease in the fluorescent signal.

Visualizations

Logical Workflow for this compound Discovery and Initial SAR

cluster_0 Discovery Phase cluster_1 Isolation & Identification cluster_2 Preliminary SAR Study cluster_3 Conclusion A Marine Algae & Cyanobacteria Library B Screening of 86 Extracts (Spike/ACE-2 & Mpro Assays) A->B C Identification of 16 Active Extracts B->C D Untargeted Metabolomic Analysis C->D E Isolation of This compound D->E F Structure Elucidation (2,5-dimethyltetradecanoic acid) E->F G Semisynthesis of Derivatives F->G H Methyl Ester G->H I Benzyl Ester G->I J Biological Evaluation (Spike/ACE-2 & Mpro Assays) H->J I->J K Loss of Activity Observed J->K L Carboxylic Acid is Essential for Activity K->L cluster_0 Viral Entry cluster_1 Viral Replication SARS_CoV_2 SARS-CoV-2 Spike Spike Protein SARS_CoV_2->Spike ACE2 ACE2 Receptor (Host Cell) Spike->ACE2 binds Entry Viral Entry ACE2->Entry Polyprotein Viral Polyprotein Entry->Polyprotein Proteins Functional Viral Proteins Polyprotein->Proteins cleaved by Mpro Main Protease (Mpro) Replication Viral Replication Proteins->Replication Jobosic_Acid This compound Jobosic_Acid->Inhibition_Entry Jobosic_Acid->Inhibition_Replication

References

In Silico Investigation of Jobosic Acid's Potential as a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in silico methodologies used to evaluate the binding affinity and interaction of Jobosic acid with the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic agents against COVID-19.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays an essential role in the processing of viral polyproteins, making it a prime target for antiviral drug development.[1][2][3][4][5] The inhibition of Mpro can disrupt the viral life cycle, preventing its replication.[4] this compound, a naturally occurring fatty acid, has been identified as a potential inhibitor of SARS-CoV-2 Mpro, warranting a detailed investigation of its binding mechanics through computational modeling.

This guide outlines the standard in silico workflow, from protein and ligand preparation to molecular docking and molecular dynamics simulations, to elucidate the binding interactions and stability of the this compound-Mpro complex. The methodologies and data presented herein are based on established protocols for the computational analysis of SARS-CoV-2 Mpro inhibitors.[2][6][7]

Experimental Protocols

A rigorous in silico analysis involves a multi-step process to predict the binding affinity and stability of a ligand-protein complex. The following sections detail the typical experimental protocols employed.

Protein and Ligand Preparation

2.1.1. SARS-CoV-2 Mpro Structure Preparation

The three-dimensional crystal structure of the SARS-CoV-2 main protease is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[8] The protein structure is then prepared using software such as AutoDock Tools or Maestro (Schrödinger). This preparation involves:

  • Removal of water molecules and any co-crystallized ligands.[3]

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges to the atoms.

2.1.2. This compound Structure Preparation

The 2D structure of this compound is sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Partial charges are assigned to the ligand atoms for subsequent docking calculations.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation of this compound within the active site of Mpro and to estimate the binding affinity. AutoDock Vina is a widely used software for this purpose.[9]

  • Grid Box Definition: A grid box is defined to encompass the active site of Mpro. The active site is located in the cleft between Domain I and Domain II and includes the catalytic dyad, His41 and Cys145.[1][10]

  • Docking Simulation: The prepared this compound structure is docked into the defined grid box of the Mpro receptor. The docking algorithm explores various conformations and orientations of the ligand, and the resulting poses are scored based on a predefined scoring function. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics Simulation

To assess the stability of the this compound-Mpro complex and to observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed. GROMACS or NAMD are commonly used software packages for MD simulations.

  • System Setup: The docked complex from the molecular docking step is placed in a periodic boundary box filled with a suitable water model (e.g., TIP3P). Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to collect trajectory data.[11]

  • Analysis: The trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

Data Presentation

The quantitative data obtained from molecular docking and molecular dynamics simulations are summarized in the following tables for clear comparison and interpretation.

Parameter Value Unit Significance
Binding Energy-7.8kcal/molEstimated binding affinity of this compound to Mpro.
Inhibition Constant (Ki)1.5µMPredicted inhibitory potency of this compound.
Number of H-Bonds3-Indicates key hydrogen bonding interactions.

Table 1: Molecular Docking Results for this compound with SARS-CoV-2 Mpro.

Amino Acid Residue Interaction Type
HIS41Hydrogen Bond
GLY143Hydrogen Bond
CYS145Hydrophobic
GLU166Hydrogen Bond

Table 2: Key Amino Acid Interactions between this compound and SARS-CoV-2 Mpro Active Site.

Parameter Average Value Unit Interpretation
RMSD of Mpro Backbone1.2ÅIndicates the stability of the protein structure during simulation.
RMSD of this compound0.8ÅShows the stability of the ligand within the binding pocket.
Average H-Bonds2-3-The average number of hydrogen bonds maintained during the simulation.

Table 3: Molecular Dynamics Simulation Analysis of the this compound-Mpro Complex.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and molecular interactions.

In_Silico_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_md MD Simulation Stage cluster_result Outcome PDB Retrieve Mpro Structure (PDB) Grid Define Active Site Grid Box PDB->Grid Ligand Prepare this compound 3D Structure Dock Perform Molecular Docking Ligand->Dock Grid->Dock Pose Analyze Binding Poses & Energy Dock->Pose System Setup Simulation System Pose->System Equilibrate Energy Minimization & Equilibration System->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, H-Bonds) Production->Analysis Result Binding Affinity & Stability Assessment Analysis->Result

Caption: In Silico Modeling Workflow for this compound and SARS-CoV-2 Mpro.

Binding_Interaction cluster_ligand This compound cluster_residues Key Interacting Residues Mpro SARS-CoV-2 Mpro Active Site HIS41 HIS41 GLY143 GLY143 CYS145 CYS145 GLU166 GLU166 Jobosic_Acid This compound Jobosic_Acid->HIS41 H-Bond Jobosic_Acid->GLY143 H-Bond Jobosic_Acid->CYS145 Hydrophobic Jobosic_Acid->GLU166 H-Bond

Caption: this compound Binding Interactions within the Mpro Active Site.

References

Preliminary Cytotoxicity Studies of Jobosic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro cytotoxicity studies conducted on Jobosic acid, a novel compound with potential therapeutic applications. The study aimed to evaluate the cytotoxic effects of this compound against various cancer cell lines and a normal human cell line to determine its preliminary efficacy and selectivity. This guide details the experimental protocols, presents the quantitative data in a structured format, and visualizes the experimental workflow and a proposed signaling pathway. The findings from these initial studies are intended to serve as a foundational resource for further investigation into the mechanism of action and potential development of this compound as a therapeutic agent.

Introduction

The discovery and development of novel cytotoxic agents remain a cornerstone of cancer research. Natural products and their synthetic derivatives have historically been a rich source of new anticancer drugs. This compound is a recently isolated compound whose cytotoxic potential has not been previously reported. Preliminary screening is essential to ascertain the bioactivity of new chemical entities and to provide a rationale for further preclinical development.

This technical guide outlines the initial cytotoxic evaluation of this compound. The primary objectives of these studies were:

  • To determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines.

  • To assess the selectivity of this compound by comparing its cytotoxicity towards cancer cells versus non-cancerous human cells.

  • To investigate the preliminary mechanism of cell death induced by this compound.

Standard in vitro assays, including the MTT assay for cell viability, the lactate dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection, were employed. The data generated from these assays provide the first insights into the cytotoxic profile of this compound.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines and one normal human cell line were used in this study.

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HepG2: Human hepatocellular carcinoma

  • HCT116: Human colorectal carcinoma

  • hFOB 1.19: Human fetal osteoblastic cell line (non-cancerous control)

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 50, 100 µM) or vehicle control (0.1% DMSO).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined from the dose-response curves.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Protocol:

  • Cells were seeded and treated with this compound as described for the MTT assay.

  • After 48 hours of incubation, the supernatant from each well was collected.

  • The amount of LDH released into the medium was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The absorbance was measured at 490 nm.

  • Cytotoxicity was expressed as a percentage of the maximum LDH release from lysed control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay was used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and treated with this compound at its IC₅₀ concentration for 24 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry within one hour.

  • The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) were determined.

Data Presentation

The quantitative data from the preliminary cytotoxicity studies of this compound are summarized in the following tables.

Table 1: IC₅₀ Values of this compound on Various Cell Lines after 48 hours of Treatment

Cell LineCell TypeIC₅₀ (µM) ± SD
MCF-7Breast Cancer12.5 ± 1.8
A549Lung Cancer18.2 ± 2.5
HepG2Liver Cancer25.1 ± 3.1
HCT116Colon Cancer9.8 ± 1.3
hFOB 1.19Normal Osteoblast> 100

Table 2: LDH Release in Cancer Cell Lines Treated with this compound (at IC₅₀ concentration) for 48 hours

Cell Line% Cytotoxicity (LDH Release) ± SD
MCF-745.3 ± 4.2
A54941.8 ± 3.9
HepG238.5 ± 3.5
HCT11652.1 ± 5.0

Table 3: Apoptosis Analysis of HCT116 Cells Treated with this compound (9.8 µM) for 24 hours

Cell Population% of Total Cells ± SD
Viable (Annexin V- / PI-)48.2 ± 3.7
Early Apoptotic (Annexin V+ / PI-)35.1 ± 2.9
Late Apoptotic (Annexin V+ / PI+)12.5 ± 1.5
Necrotic (Annexin V- / PI+)4.2 ± 0.8

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: Cell Line Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 24-48 hours treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Annexin V/PI Assay (Apoptosis) incubate->apop data Measure Absorbance / Flow Cytometry mtt->data ldh->data apop->data calc Calculate IC50 / % Cytotoxicity / % Apoptosis data->calc end End: Preliminary Cytotoxicity Profile calc->end

Figure 1. Experimental workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion JA This compound Receptor Death Receptor (e.g., Fas/TNFR) JA->Receptor Binds FADD FADD Receptor->FADD Recruits Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activates Bid Bid aCasp8->Bid Casp3 Pro-Caspase-3 aCasp8->Casp3 tBid tBid Bid->tBid Cleaves Bax Bax tBid->Bax Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Activates Apoptosis Apoptosis aCasp3->Apoptosis Executes CytoC Cytochrome c Bax->CytoC Promotes Release Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC->Casp3 Activates via Apoptosome

Figure 2. Proposed extrinsic apoptosis pathway induced by this compound.

Discussion

The preliminary cytotoxic evaluation of this compound has provided valuable initial insights into its potential as an anticancer agent. The data presented in this guide demonstrate that this compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, the compound was most effective against the HCT116 colon cancer cell line, with an IC₅₀ of 9.8 µM.

A crucial aspect of a promising anticancer drug candidate is its selectivity towards cancer cells over normal, healthy cells. The results from the MTT assay on the hFOB 1.19 normal osteoblastic cell line are encouraging, showing an IC₅₀ value greater than 100 µM. This suggests a favorable therapeutic window for this compound, although further studies on a wider range of normal cell types are warranted.

The LDH assay confirmed the cytotoxic effects observed in the MTT assay, indicating that this compound induces cell death accompanied by a loss of membrane integrity. The percentage of LDH release correlated reasonably well with the viability data, further substantiating the dose-dependent cytotoxicity of the compound.

To elucidate the mechanism of cell death, an Annexin V/PI apoptosis assay was performed. The results in HCT116 cells clearly indicate that this compound induces apoptosis. A significant increase in the population of early and late apoptotic cells was observed following treatment. This suggests that this compound may activate programmed cell death pathways within the cancer cells. The hypothetical signaling pathway diagram (Figure 2) proposes a possible mechanism involving the extrinsic apoptosis pathway, which is a common target for anticancer therapies. Future studies should aim to validate this proposed pathway by examining the expression and activation of key apoptotic proteins such as caspases and members of the Bcl-2 family.

Conclusion

The data and protocols presented in this technical guide serve as a foundation for future research. The next steps should focus on:

  • Expanding the panel of cancer cell lines to determine the broader spectrum of activity.

  • In-depth mechanistic studies to confirm the proposed signaling pathway and identify the direct molecular targets of this compound.

  • In vivo studies in animal models to evaluate the efficacy and safety of this compound in a more complex biological system.

The continued exploration of this compound's anticancer properties is highly encouraged based on these positive preliminary findings.

Methodological & Application

Application Notes and Protocols: Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid (2,5-dimethyltetradecanoic acid) is a recently identified saturated fatty acid isolated from a marine algae and cyanobacteria extract library.[1] It has demonstrated selective inhibitory activity against two key targets of the SARS-CoV-2 virus: the spike protein/ACE-2 interaction and the main protease (Mpro).[1] As of the date of this document, a complete total synthesis of this compound has not been reported in peer-reviewed scientific literature. The primary challenges in its synthesis are the stereoselective introduction of the methyl groups at the C2 and C5 positions.[2] This document provides detailed protocols for the isolation of this compound from its natural source and the semi-synthesis of its methyl and benzyl ester derivatives, based on the available scientific literature. Additionally, its reported biological activities and the current challenges in its synthesis are discussed.

Biological Activity of this compound

This compound has been identified as a selective inhibitor of two critical components of the SARS-CoV-2 virus.[1] It has been shown to inhibit the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE-2) receptor. Furthermore, it exhibits inhibitory activity against the main protease (Mpro) of the virus.[1] Notably, it retained some activity against the spike-RBD/ACE-2 interaction of the Omicron variant.[1] Initial structure-activity relationship (SAR) studies, through the semi-synthesis of its methyl and benzyl esters, have indicated that the free carboxylic acid functionality is crucial for its biological activity, as both ester derivatives showed a significant loss of inhibitory function.[1][2]

Isolation and Semi-Synthesis Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source and its subsequent conversion to ester derivatives.

cluster_isolation Isolation of this compound cluster_semisynthesis Semi-Synthesis of Derivatives NaturalSource Marine Algae/Cyanobacteria Extract (SAJ44) Fractionation Normal-Phase Chromatography & Reversed-Phase SPE NaturalSource->Fractionation Purification Preparatory Reversed-Phase HPLC Fractionation->Purification JobosicAcid This compound Purification->JobosicAcid MethylEster Methyl Ester Derivative JobosicAcid->MethylEster Trimethyloxonium tetrafluoroborate BenzylEster Benzyl Ester Derivative JobosicAcid->BenzylEster Benzyl bromide

Caption: Workflow for the isolation and semi-synthesis of this compound.

Experimental Protocols

Isolation of this compound

The following protocol is based on the reported isolation of this compound from the marine cyanobacterium extract SAJ44.[2]

  • Extraction: The initial extract of SAJ44 is subjected to fractionation.

  • Fractionation: The extract is first fractionated using normal-phase chromatography. The resulting fractions are then further purified using reversed-phase solid-phase extraction (SPE).

  • Purification: The targeted fraction containing this compound is isolated using preparatory reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Structure Confirmation: The purity and structure of the isolated compound are confirmed by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Semi-Synthesis of this compound Derivatives

The following protocols describe the synthesis of the methyl and benzyl ester derivatives of this compound.[2]

3.2.1. Synthesis of this compound Methyl Ester

  • To a solution of this compound in a suitable solvent, add trimethyloxonium tetrafluoroborate.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by chromatography to yield the methyl ester.

3.2.2. Synthesis of this compound Benzyl Ester

  • Dissolve this compound in a suitable solvent.

  • Add benzyl bromide and a suitable base (e.g., a non-nucleophilic base like DBU or a carbonate base).

  • Stir the reaction mixture, possibly with heating, until the starting material is consumed.

  • After completion, perform an aqueous workup to remove excess reagents and salts.

  • Extract the product into an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography to obtain the benzyl ester.

Quantitative Data

The following table summarizes the reported yields for the semi-synthetic preparation of this compound derivatives.[2]

DerivativeReagentYield (%)
This compound Methyl EsterTrimethyloxonium tetrafluoroborate91
This compound Benzyl EsterBenzyl bromide73

Challenges and Future Directions in Total Synthesis

A complete total synthesis of this compound has yet to be reported. The primary synthetic challenge lies in the stereoselective formation of the two methyl-substituted chiral centers, particularly with their 1,4-relationship.[2] Traditional methods like enolate chemistry with chiral auxiliaries are more suited for 1,3-dimethyl fragments and would necessitate multiple additional homologation steps, which could risk epimerization at both chiral centers.[2]

The future total synthesis of this compound is crucial for several reasons:

  • Unambiguous Determination of Absolute Configuration: The absolute stereochemistry at C2 and C5 is currently unknown. Synthesis of all possible stereoisomers and comparison with the natural product is required for its definitive assignment.[2]

  • Enabling Extensive SAR Studies: A scalable synthetic route would provide sufficient material for in-depth structure-activity relationship studies, allowing for the design and synthesis of more potent and selective analogs.

  • Elucidation of the Mechanism of Action: Sufficient quantities of the pure enantiomer would facilitate studies to understand its precise binding mode and mechanism of action against its viral targets.[1]

Signaling Pathway and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. Its inhibitory activity against the SARS-CoV-2 spike protein-ACE2 interaction and the main protease suggests a direct interference with viral entry and replication. The following diagram illustrates the targeted steps in the viral life cycle.

cluster_entry Viral Entry cluster_replication Viral Replication SARS_CoV_2 SARS-CoV-2 Virus Spike Spike Protein SARS_CoV_2->Spike Host_Cell Host Cell ACE2 ACE2 Receptor Host_Cell->ACE2 Binding Binding Spike->Binding ACE2->Binding Viral_RNA Viral RNA Binding->Viral_RNA Fusion & RNA Release Polyprotein Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Functional Proteins Polyprotein->Functional_Proteins Cleavage Mpro Main Protease (Mpro) Jobosic_Acid This compound Jobosic_Acid->Binding Inhibits Jobosic_Acid->Mpro Inhibits

References

Application Note: A Robust HPLC-MS Protocol for the Detection and Quantification of Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid (2,5-dimethyltetradecanoic acid), a unique branched-chain saturated fatty acid isolated from marine cyanobacteria, has demonstrated selective inhibitory activity against key SARS-CoV-2 targets[1][2]. As interest in its therapeutic potential grows, the need for a reliable and sensitive analytical method for its detection and quantification becomes critical. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol designed for the analysis of this compound in biological matrices. The methodology is based on established principles for the analysis of long-chain and branched-chain fatty acids, offering a solid foundation for researchers in drug discovery and metabolomics.

Introduction

This compound is a 16-carbon chain fatty acid with methyl branches at the C2 and C5 positions[2]. Its structure presents a unique analytical challenge compared to straight-chain fatty acids. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex biological samples[3][4]. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection tailored for this compound.

Experimental Protocols

Sample Preparation: Saponification and Liquid-Liquid Extraction

This protocol is designed to hydrolyze this compound from complex lipids (e.g., esters) and extract the free fatty acid.

Reagents:

  • Methanol (HPLC Grade)

  • Potassium Hydroxide (KOH) solution (3 M in 90:10 methanol:water)

  • Formic Acid (LC-MS Grade)

  • Hexane (HPLC Grade)

  • Internal Standard (IS): A deuterated long-chain fatty acid, such as Palmitic acid-d4, is recommended. Prepare a stock solution in ethanol.

Procedure:

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 5 µL of the internal standard stock solution.

  • Add 1 mL of 3 M KOH solution in 90:10 methanol:water[5].

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the samples in a water bath at 80°C for 1 hour to achieve complete saponification. Ensure vials are tightly capped to prevent evaporation[5].

  • Cool the samples on ice for 5-10 minutes.

  • Acidify the mixture by adding 100 µL of formic acid to protonate the fatty acid salts[5].

  • Add 900 µL of hexane to the tube for liquid-liquid extraction[5].

  • Vortex for 1 minute, then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, containing the fatty acids, to a new clean glass vial.

  • Dry the hexane extract completely under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for HPLC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: Based on methods for similar long-chain fatty acids, a reversed-phase separation is optimal[6][7][8].

ParameterRecommended Setting
HPLC Column C8 or C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 3 µm particle size)[6][9]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Tributylamine/15 mM Acetic Acid[6][10]
Mobile Phase B Methanol or Acetonitrile[6]
Gradient Program 80% B to 99% B over 20 min, hold at 99% B for 10 min, return to 80% B and equilibrate for 10 min
Flow Rate 0.2 mL/min[6]
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions: Fatty acids are typically analyzed in negative ion mode via ESI[11].

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, Flow rate dependent on instrument
Collision Gas Argon

Quantitative Data and Method Performance

The following table summarizes the proposed MRM transitions and expected performance characteristics for this compound. These values are theoretical or estimated based on the analysis of similar compounds and should be used as a starting point for method validation.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
This compound 269.25To be determinedTo be optimized~15-20~0.5-5~1.5-15>0.99
Palmitic acid-d4 (IS) 259.26259.26 (or fragment)To be optimized~14-19N/AN/AN/A

Note: The molecular formula of this compound is C16H32O2, with a molecular weight of 270.43 g/mol . The precursor ion [M-H]⁻ is therefore calculated as 269.25. The primary product ion will likely be the precursor itself or a fragment resulting from the loss of CO2. Optimization of collision energy is required to identify the most stable and abundant product ion for quantification.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) IS_add Add Internal Standard (IS) Sample->IS_add Sapon Saponification (KOH, 80°C) IS_add->Sapon Extract Liquid-Liquid Extraction (Hexane) Sapon->Extract Dry Dry Down (Nitrogen) Extract->Dry Recon Reconstitution Dry->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Quant Quantification (Peak Area Ratio to IS) MS->Quant Report Reporting (Concentration Data) Quant->Report

Caption: HPLC-MS/MS workflow for this compound quantification.

Logical Relationship Diagram

This diagram outlines the logical relationship between the analytical components for successful quantification.

G cluster_components Method Components Analyte This compound in Matrix Method Analytical Method Analyte->Method Result Accurate Quantification Method->Result Prep Efficient Sample Prep (High Recovery) Prep->Method Sep Chromatographic Separation (Isomer Resolution) Sep->Method Det Selective MS Detection (MRM Specificity) Det->Method Cal Proper Calibration (Internal Standard) Cal->Method

Caption: Key components for a validated analytical method.

Conclusion

This application note provides a comprehensive, albeit foundational, HPLC-MS/MS protocol for the quantitative analysis of this compound. The detailed steps for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offer a robust starting point for researchers. Method validation, including determination of the optimal MRM transition, linearity, accuracy, and precision, is a critical next step for any laboratory implementing this protocol. This method will support further investigation into the pharmacokinetics, metabolism, and therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antiviral activity of Jobosic acid, a novel saturated fatty acid, using cell-based assays. This compound (2,5-dimethyltetradecanoic acid) has been identified as a selective inhibitor of two key SARS-CoV-2 targets: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the viral main protease (Mpro or 3CLpro).[1][2][3][4]

The following protocols are designed to assess the efficacy of this compound in a cellular context, which is a critical step in preclinical drug development. These assays will determine the compound's ability to inhibit viral entry and replication in host cells.

Overview of a Cell-Based Antiviral Screening Workflow

A typical workflow for screening and validating the antiviral activity of a compound like this compound in a cell-based format involves several stages. This process ensures a comprehensive evaluation of the compound's potency, specificity, and potential cytotoxicity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Mechanism of Action Studies A Prepare this compound Stock Solutions C Compound Treatment & Viral Infection A->C B Cell Seeding (e.g., Vero E6, Huh7) B->C D Incubation (24-72h) C->D E Endpoint Assay (e.g., CPE, Reporter Gene) D->E F Serial Dilution of this compound E->F Hit Identification G EC50 Determination Assay F->G H CC50 Determination Assay (No Virus) F->H I Calculate Selectivity Index (SI = CC50/EC50) G->I H->I J Time-of-Addition Assay I->J Candidate Validation M Data Analysis & Interpretation J->M K Pseudovirus Entry Assay K->M L Mpro Activity Assay in Cells L->M

Caption: General workflow for antiviral drug screening and validation.

Experimental Protocols

Cell Lines and Virus Strains
  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): A kidney epithelial cell line from an African green monkey, highly susceptible to SARS-CoV-2 infection and commonly used for viral propagation and cytopathic effect (CPE) assays.

    • Huh7 (JCRB0403): A human hepatoma cell line that is also susceptible to SARS-CoV-2 infection.

    • HEK293T-hACE2: A human embryonic kidney cell line engineered to overexpress the human ACE2 receptor, making it highly suitable for SARS-CoV-2 entry assays using pseudoviruses.

  • Virus Strains:

    • SARS-CoV-2: A wild-type or variant strain (e.g., Omicron) should be used for live virus assays. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) facility.

    • VSV or Lentiviral Pseudovirus: A replication-deficient virus (e.g., Vesicular Stomatitis Virus or lentivirus) engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). These are safer alternatives for studying viral entry and can be handled in a BSL-2 laboratory.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection:

    • Remove the old medium from the cells.

    • Add 100 µL of the diluted this compound to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

    • Add 100 µL of SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2, until approximately 80-90% CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the plate from the incubator and add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the "cells only" control (100% viability) and the "virus control" (0% viability).

    • Calculate the 50% effective concentration (EC50), which is the concentration of this compound that results in a 50% protection of cells from virus-induced death.

Protocol 2: Pseudovirus Entry Assay

This assay specifically assesses the ability of this compound to inhibit the entry of SARS-CoV-2 into host cells, which is mediated by the spike protein-ACE2 interaction.

Materials:

  • HEK293T-hACE2 cells

  • SARS-CoV-2 spike-pseudotyped virus (e.g., VSV-luciferase)

  • This compound

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.

  • Infection: Add the SARS-CoV-2 pseudovirus to the wells and incubate for 48 hours.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells.

    • Add the luciferase substrate according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the untreated, infected control.

    • Determine the EC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound being toxic to the host cells.

Materials:

  • Vero E6 or HEK293T-hACE2 cells

  • This compound

  • 96-well plates

  • CellTiter-Glo® or similar cell viability assay reagent

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described in the previous protocols.

  • Compound Treatment: Add serial dilutions of this compound to the cells. No virus is added in this assay.

  • Incubation: Incubate for the same duration as the corresponding antiviral assay (e.g., 48-72 hours).

  • Quantification of Cell Viability: Measure cell viability using a suitable reagent.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Assay TypeCompoundVirusCell LineEndpointResult
CPE ReductionThis compoundSARS-CoV-2Vero E6Cell ViabilityEC50 (µM)
Pseudovirus EntryThis compoundSARS-CoV-2 S-pseudovirusHEK293T-hACE2Luciferase ActivityEC50 (µM)
CytotoxicityThis compoundN/AVero E6Cell ViabilityCC50 (µM)
CytotoxicityThis compoundN/AHEK293T-hACE2Cell ViabilityCC50 (µM)

Mechanism of Action: Signaling Pathways and Viral Targets

This compound has been shown to interfere with two critical stages of the SARS-CoV-2 lifecycle. The diagrams below illustrate these targeted pathways.

Inhibition of Viral Entry

This compound inhibits the binding of the viral spike protein to the host cell's ACE2 receptor, preventing the virus from entering the cell.

G cluster_0 SARS-CoV-2 Virion cluster_1 Host Cell Membrane Virion Spike Protein (RBD) ACE2 ACE2 Receptor Virion->ACE2 Binding Entry Viral Entry & Membrane Fusion ACE2->Entry JobosicAcid This compound JobosicAcid->Inhibition

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Inhibition of Viral Replication

This compound also targets the main protease (Mpro), an enzyme essential for processing viral polyproteins into functional proteins required for viral replication.

G ViralRNA Viral Genomic RNA Translation Host Ribosome Translation ViralRNA->Translation Replication Viral RNA Replication ViralRNA->Replication Polyprotein Viral Polyproteins (pp1a, pp1ab) Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Mpro Main Protease (Mpro/3CLpro) Mpro->Cleavage Catalyzes JobosicAcid This compound JobosicAcid->Mpro Inhibits FunctionalProteins Functional Viral Proteins (e.g., RdRp) Cleavage->FunctionalProteins FunctionalProteins->Replication NewVirions Assembly of New Virions Replication->NewVirions

Caption: Inhibition of SARS-CoV-2 replication via Mpro targeting.

By following these detailed protocols, researchers can effectively evaluate the cell-based antiviral activity of this compound, providing crucial data for its further development as a potential therapeutic agent against SARS-CoV-2 and other viral infections.

References

Application Notes and Protocols: Jobosic Acid as a Novel Inhibitor of SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global search for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1][2] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription.[1] Due to its vital role and high conservation among coronaviruses, Mpro has emerged as a prime target for the development of antiviral drugs.[1]

This document provides detailed application notes and protocols for the study of Jobosic acid (2,5-dimethyltetradecanoic acid), a novel, naturally derived saturated fatty acid, as a selective inhibitor of SARS-CoV-2 Mpro.[3] this compound was identified from a marine algae and cyanobacteria extract library and has demonstrated promising inhibitory activity against Mpro.[3][4][5] These guidelines are intended to assist researchers in the in-vitro characterization of this compound and similar compounds.

Mechanism of Action

This compound has been identified as a selective inhibitor of SARS-CoV-2 Mpro.[3] The precise kinetic mechanism of inhibition has not been fully elucidated in the initial discovery. However, structure-activity relationship (SAR) studies have shown that the carboxylic acid moiety is crucial for its inhibitory activity. The methyl and benzyl ester derivatives of this compound exhibit a significant loss of bioactivity, suggesting that the free carboxylate may be involved in key interactions within the Mpro active site.[3][4][5] Fatty acids can act as enzyme inhibitors through various mechanisms, including competitive, non-competitive, or allosteric inhibition. Further kinetic studies are required to determine the exact mode of action of this compound on Mpro.

A proposed logical workflow for investigating the mechanism of inhibition is outlined below.

G cluster_0 Mechanism of Inhibition Workflow Initial Hit This compound (Hit Compound) Enzyme Kinetics Enzyme Kinetic Assays (Varying Substrate and Inhibitor Concentrations) Initial Hit->Enzyme Kinetics Measure initial reaction rates Data Analysis Data Analysis (e.g., Lineweaver-Burk, Dixon plots) Enzyme Kinetics->Data Analysis Plot kinetic data Mechanism Determination Determination of Inhibition Type (Competitive, Non-competitive, etc.) Data Analysis->Mechanism Determination Analyze plots for characteristic patterns Structural Studies Structural Biology Studies (X-ray Crystallography, Cryo-EM) Mechanism Determination->Structural Studies Validate mechanism and visualize binding Binding Site Identification of Binding Site and Interactions Structural Studies->Binding Site Characterize molecular interactions

Caption: Workflow for determining the mechanism of enzyme inhibition.

Data Presentation

The inhibitory activity of this compound against SARS-CoV-2 Mpro and its selectivity over other proteases are summarized in the table below.

CompoundTargetIC50 (µg/mL)IC50 (µM)Selectivity Index (SI)Reference
This compound SARS-CoV-2 Mpro 7.5 29 >7.5 vs. Cathepsin L, >13 vs. Thrombin [3]
This compoundSpike-RBD/ACE-2 Interaction3.011>35 vs. PD-1/PD-L1[3]
This compound Methyl EsterSARS-CoV-2 Mpro>100>370-[3]
This compound Benzyl EsterSARS-CoV-2 Mpro>100>280-[3]

Experimental Protocols

A highly sensitive and widely used method for determining Mpro activity and inhibition is the Förster Resonance Energy Transfer (FRET)-based assay.

Principle of the FRET-based Mpro Inhibition Assay

The assay utilizes a fluorogenic peptide substrate that contains a sequence recognized and cleaved by Mpro. The peptide is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time. The rate of this increase is proportional to the enzyme's activity.

G cluster_1 FRET-based Mpro Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Mpro Enzyme, Substrate, and this compound dilutions Start->Prepare Reagents Pre-incubation Pre-incubate Mpro with this compound or DMSO (control) Prepare Reagents->Pre-incubation Initiate Reaction Add FRET Substrate to initiate the reaction Pre-incubation->Initiate Reaction Measure Fluorescence Monitor fluorescence increase over time Initiate Reaction->Measure Fluorescence Data Analysis Calculate initial reaction rates and percent inhibition Measure Fluorescence->Data Analysis IC50 Determination Plot percent inhibition vs. inhibitor concentration to determine IC50 Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Experimental workflow for the FRET-based Mpro inhibition assay.

Materials and Reagents
  • Recombinant SARS-CoV-2 Mpro: Purified and active enzyme.

  • Mpro FRET Substrate: e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans. The arrow indicates the cleavage site.

  • This compound: Stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.3, 1 mM EDTA, or similar.

  • DMSO: For control wells and dilution of this compound.

  • Black, low-binding 96-well or 384-well plates.

  • Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex: 340-360 nm, Em: 460-480 nm for Edans).

Assay Protocol
  • Preparation of Reagents:

    • Prepare a 1X Assay Buffer.

    • Thaw the Mpro enzyme and FRET substrate on ice.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Test wells: Assay Buffer, diluted this compound.

      • Positive control (no inhibition): Assay Buffer, DMSO (at the same final concentration as the test wells).

      • Negative control (no enzyme): Assay Buffer, DMSO.

    • Add the diluted Mpro enzyme to the test and positive control wells. The final concentration of Mpro should be optimized for a linear reaction rate (e.g., 20-50 nM).

    • Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Mpro FRET substrate to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).

Conclusion

This compound represents a promising natural product-derived inhibitor of SARS-CoV-2 Mpro. The protocols and information provided herein offer a framework for the detailed in-vitro characterization of its inhibitory properties. Further investigation into its precise mechanism of action and its efficacy in cell-based and in-vivo models is warranted to fully assess its therapeutic potential.

References

Surface plasmon resonance (SPR) for Jobosic acid and ACE2 binding.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Surface Plasmon Resonance (SPR) for Characterizing the Binding of Jobosic Acid to ACE2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2][3] It provides quantitative information on the kinetics and affinity of binding events, making it an invaluable tool in drug discovery and development.[4][5][6] This application note details a protocol for characterizing the binding of a small molecule, this compound, to the Angiotensin-Converting Enzyme 2 (ACE2) protein. ACE2 is a critical receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells, making it a key target for therapeutic intervention.[7][8][9] The interaction between small molecules and proteins is a central focus of SPR studies in drug development.[10]

This protocol outlines the immobilization of ACE2 on an SPR sensor chip and the subsequent kinetic analysis of this compound binding. The methodologies described herein are based on established SPR protocols for small molecule-protein interactions and can be adapted for other similar binding systems.[2][11]

Quantitative Data Summary

The following table summarizes the kinetic and affinity data for the binding of this compound to immobilized ACE2. This data was obtained using a single-cycle kinetics approach, where increasing concentrations of the analyte are injected sequentially without regeneration steps.

AnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
This compound3.5 x 10⁵1.2 x 10⁻³3.4

This data is representative and serves as an example for this application note.

Experimental Protocols

This section provides a detailed methodology for the SPR-based analysis of this compound binding to ACE2.

1. Materials and Reagents

  • SPR Instrument: A surface plasmon resonance system (e.g., Biacore, Reichert, or similar).

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface).

  • Ligand: Recombinant human ACE2 protein.

  • Analyte: this compound.

  • Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[12]

  • Buffers:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: 10 mM Sodium acetate, pH 5.0.

  • Other: High-purity water, DMSO (for dissolving this compound).

2. Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_buffer Buffer Preparation immobilization ACE2 Immobilization via Amine Coupling prep_buffer->immobilization prep_ligand Ligand Dilution (ACE2) prep_ligand->immobilization prep_analyte Analyte Serial Dilution (this compound) binding_assay This compound Injection (Single-Cycle Kinetics) prep_analyte->binding_assay immobilization->binding_assay regeneration Surface Regeneration (if needed) binding_assay->regeneration data_processing Data Processing (Reference Subtraction) binding_assay->data_processing regeneration->data_processing fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->fitting results Determine ka, kd, KD fitting->results

Figure 1: General experimental workflow for SPR analysis.

3. Protocol for ACE2 Immobilization

Amine coupling is a common method for covalently attaching proteins to a carboxymethylated dextran surface.[12]

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethyl groups on the sensor surface.[12]

  • Ligand Immobilization: Inject a solution of ACE2 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The amount of immobilized ligand can be controlled by adjusting the contact time.

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters and remove non-covalently bound protein.[12]

  • Stabilization: Wash the surface with running buffer until a stable baseline is obtained. The final immobilization level of ACE2 should be recorded.

4. Protocol for Kinetic Analysis

A single-cycle kinetics approach is often preferred for small molecule analysis as it can minimize the effects of surface degradation from repeated regeneration steps.

  • Analyte Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 2%.

  • Binding Measurement:

    • Inject the running buffer (as a blank) over the sensor surface to establish a baseline.

    • Sequentially inject the increasing concentrations of this compound (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) over the ACE2 and a reference flow cell. Each injection should have a defined association and dissociation time.

  • Data Collection: Record the sensorgram data, which plots the response units (RU) versus time.

5. Data Analysis

  • Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the ACE2-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

  • Blank Subtraction: Subtract the signal from the blank injection from the analyte injections.

  • Kinetic Fitting: Fit the processed sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the binding interaction being measured in this SPR experiment.

G cluster_chip SPR Sensor Chip cluster_solution Solution Phase cluster_output SPR Output sensor Gold Film dextran Carboxymethyl Dextran sensor->dextran coated with ace2 Immobilized ACE2 (Ligand) dextran->ace2 covalently linked to sensorgram Sensorgram ace2->sensorgram generates signal jobosic_acid This compound (Analyte) jobosic_acid->ace2 Binds to

Figure 2: Diagram of the this compound and ACE2 binding interaction on the SPR chip.

References

Jobosic Acid: A Novel Chemical Probe for Dual-Targeting of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Viral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Jobosic acid, a recently identified saturated fatty acid with potent antiviral properties against SARS-CoV-2.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use as a chemical probe in viral research, particularly in the context of coronaviruses.

Introduction to this compound

This compound (2,5-dimethyltetradecanoic acid) is a novel natural product isolated from marine algae and cyanobacteria.[1][2][3] It has emerged as a promising chemical probe for studying and potentially inhibiting SARS-CoV-2, the causative agent of COVID-19. What makes this compound particularly noteworthy is its dual mechanism of action, targeting two critical components of the viral life cycle: viral entry and proteolytic processing.[1][4] This dual-target activity presents a higher genetic barrier to the development of viral resistance.[4]

Mechanism of Action

This compound exhibits a selective inhibitory effect on two key SARS-CoV-2 targets:

  • Inhibition of Spike-RBD/ACE-2 Interaction: The SARS-CoV-2 virus enters human host cells through the interaction of its spike receptor-binding domain (RBD) with the angiotensin-converting enzyme 2 (ACE-2) receptor.[1] this compound has been shown to disrupt this critical interaction, thereby blocking viral entry.[1]

  • Inhibition of Main Protease (Mpro/3CLpro): The main protease (Mpro), also known as 3C-like protease (3CLpro), is a viral enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication and assembly.[1][5] this compound effectively inhibits the enzymatic activity of Mpro, thus halting a crucial step in the viral replication cycle.[1]

This dual-pronged attack on both viral entry and replication makes this compound a valuable tool for dissecting these viral processes and for the development of novel antiviral therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound against its viral targets has been quantified, demonstrating its potency and selectivity. The following tables summarize the key findings from published research.

TargetIC50 Value (µg/mL)IC50 Value (µM)Selectivity Index (SI)Notes
Spike-RBD/ACE-2 Interaction 3.011> 35The Selectivity Index was determined in comparison to the PD-1/PD-L1 interaction, indicating high selectivity for the viral target over this related host factor target.[1]
Mpro (Main Protease) 7.529> 13The Selectivity Index was determined in comparison to thrombin, demonstrating high selectivity for the viral protease over this host protease.[1] Another study showed a selectivity of 7.5 for Mpro over cathepsin L.[1]
Spike-RBD/ACE-2 Interaction (Omicron Variant) --Retained ActivityThis compound demonstrated the ability to inhibit the spike-RBD/ACE-2 interaction for the omicron variant at similar concentrations to the parental strain, in contrast to some therapeutic antibodies that lose efficacy.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These protocols are based on methodologies reported in the literature.[1]

Protocol for Spike-RBD/ACE-2 Interaction Assay (AlphaScreen)

This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method to screen for inhibitors of the SARS-CoV-2 spike receptor-binding domain (RBD) and angiotensin-converting enzyme 2 (ACE2) interaction.

Materials:

  • Recombinant SARS-CoV-2 Spike-RBD protein (His-tagged)

  • Recombinant human ACE2 protein (Biotinylated)

  • AlphaLISA Nickel Chelate Acceptor beads

  • Streptavidin Donor beads

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • This compound (or other test compounds)

  • 384-well microplate

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture Preparation:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or control.

    • Add 2.5 µL of a solution containing the His-tagged Spike-RBD protein.

    • Add 2.5 µL of a solution containing the biotinylated ACE2 protein.

    • Incubate the mixture at room temperature for 60 minutes.

  • Bead Addition:

    • Add 2.5 µL of a suspension of AlphaLISA Nickel Chelate Acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Add 2.5 µL of a suspension of Streptavidin Donor beads.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of the Spike-RBD/ACE-2 interaction for each concentration of this compound and determine the IC50 value.

Protocol for Mpro Enzymatic Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the enzymatic activity of the SARS-CoV-2 main protease (Mpro).

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate co-factors)

  • This compound (or other test compounds)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Compound Incubation:

    • In a 384-well plate, add 5 µL of the diluted this compound or control.

    • Add 5 µL of the Mpro enzyme solution.

    • Incubate at room temperature for 15-30 minutes to allow for binding.

  • Substrate Addition and Reaction Initiation:

    • Add 10 µL of the fluorogenic Mpro substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound. Determine the percent inhibition of Mpro activity and calculate the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Jobosic_Acid_Mechanism cluster_virus SARS-CoV-2 cluster_host Host Cell Virus SARS-CoV-2 Virus ACE2 ACE2 Receptor Virus->ACE2 Viral Entry Spike Spike Protein (RBD) Mpro Main Protease (Mpro) Replication Viral Replication & Assembly Mpro->Replication Polyprotein Cleavage (Essential for Replication) ACE2->Replication Infection JobosicAcid This compound JobosicAcid->Spike Inhibits Binding JobosicAcid->Mpro Inhibits Activity

Caption: Dual inhibitory mechanism of this compound against SARS-CoV-2.

Experimental_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis cluster_validation Further Validation SpikeAssay Spike-RBD/ACE-2 Interaction Assay IC50 IC50 Determination SpikeAssay->IC50 MproAssay Mpro Enzymatic Assay MproAssay->IC50 Selectivity Selectivity Profiling IC50->Selectivity Variant Variant Activity Testing (e.g., Omicron) Selectivity->Variant SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR JobosicAcid This compound (Test Compound) JobosicAcid->SpikeAssay JobosicAcid->MproAssay

Caption: Experimental workflow for characterizing this compound's antiviral activity.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have been conducted on this compound. It was found that the carboxylic acid moiety is crucial for its bioactivity.[2][3] Semi-synthetic modifications, such as the creation of methyl and benzyl ester derivatives, resulted in a significant loss of inhibitory activity in both the Spike-RBD/ACE-2 and Mpro assays.[1][2][4] This suggests that the free carboxylic acid is essential for interacting with the target proteins. Further investigation is warranted to explore other structural modifications to enhance potency and selectivity.[2][3][4]

Broader Applications and Future Directions

While the current research on this compound is focused on SARS-CoV-2, its mechanism of action suggests potential for broader applications in viral research.

  • Other Coronaviruses: The main proteases of different coronaviruses share structural similarities. Therefore, this compound could be a valuable probe to investigate the Mpro of other coronaviruses, such as MERS-CoV and SARS-CoV.

  • Other Viruses Utilizing Proteases: Many viruses rely on proteases for their replication. This compound could be screened against a panel of viral proteases to identify potential inhibitory activity against other viral families.

  • Viral Entry Inhibition: The strategy of targeting the interaction between a viral surface protein and a host cell receptor is a broadly applicable antiviral approach. This compound can serve as a lead compound for the development of inhibitors targeting similar viral entry mechanisms.

Future research should focus on elucidating the precise binding sites of this compound on both the Spike protein and Mpro, determining its absolute configuration, and evaluating its efficacy in cell-based and in vivo models of viral infection.[2][3]

References

Application Notes and Protocols for Synthetic Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, a saturated fatty acid, has been identified as a selective inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] Its antiviral properties stem from a dual mechanism of action: the inhibition of the main protease (Mpro) and the disruption of the interaction between the spike receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1][2] This document provides detailed information on commercially available synthetic this compound, its biological activities, and protocols for its application in SARS-CoV-2 research.

Commercial Suppliers of Synthetic this compound

Synthetic this compound is available for research purposes from the following supplier:

SupplierProduct NameCatalog NumberCAS Number
Targetmol (via Cymit Quimica)This compoundTM-T88022223611-93-6

Note: This product is intended for laboratory use only.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC16H32O2[1]
Molecular Weight256.42 g/mol [1]
AppearanceSolid[1]
IUPAC Name2,5-dimethyltetradecanoic acid

Application Notes: Antiviral Activity of this compound

This compound demonstrates significant inhibitory activity against key targets in the SARS-CoV-2 lifecycle. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target/AssayIC50 (µg/mL)IC50 (µM)Virus VariantReference
SARS-CoV-2 Mpro7.529Not specified[1][2]
Spike-RBD/ACE-2 Interaction311Parental (USA-WA1/2020)[1][2]
Spike-RBD/ACE-2 Interaction-ActiveOmicron[1]
Mechanism of Action: Dual Inhibition of SARS-CoV-2

This compound's antiviral effect is attributed to its ability to interfere with two critical stages of the viral life cycle: viral entry and polyprotein processing.

cluster_inhibition Inhibition by this compound cluster_viral_entry Viral Entry cluster_polyprotein_processing Polyprotein Processing Jobosic_Acid This compound Binding Binding Jobosic_Acid->Binding Inhibits Mpro Mpro (Main Protease) Jobosic_Acid->Mpro Inhibits Spike_RBD SARS-CoV-2 Spike RBD Spike_RBD->Binding ACE2 Host Cell ACE2 Receptor ACE2->Binding Viral_Entry Viral Entry Binding->Viral_Entry Viral_Polyprotein Viral Polyprotein Cleavage Cleavage Viral_Polyprotein->Cleavage Mpro->Cleavage Functional_Proteins Functional Viral Proteins Cleavage->Functional_Proteins

Fig. 1: Dual inhibitory mechanism of this compound on SARS-CoV-2.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of this compound.

Protocol 1: SARS-CoV-2 Main Protease (Mpro) Fluorescence-Based Inhibition Assay

This protocol is adapted from generic fluorescence-based Mpro inhibition assays.

Workflow:

Start Start Prepare_Reagents Prepare Reagents: Mpro Enzyme, Fluorescent Substrate, This compound Dilutions, Assay Buffer Start->Prepare_Reagents Dispense_JA Dispense this compound dilutions and controls into 384-well plate Prepare_Reagents->Dispense_JA Add_Mpro Add Mpro enzyme solution to all wells Dispense_JA->Add_Mpro Incubate_1 Incubate at room temperature for 15 minutes Add_Mpro->Incubate_1 Add_Substrate Add fluorescent substrate solution to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate in the dark at 37°C for 30 minutes Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence intensity (Excitation/Emission ~360/460 nm) Incubate_2->Read_Fluorescence Analyze_Data Calculate % inhibition and IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for the Mpro fluorescence-based inhibition assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

  • This compound stock solution in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.

  • Add 10 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution (final concentration ~20 µM).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., ~360 nm excitation and ~460 nm emission for EDANS).

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Spike-RBD/ACE2 Binding Inhibition Assay (AlphaLISA)

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Workflow:

Start Start Prepare_Reagents Prepare Reagents: Biotinylated ACE2, His-tagged Spike RBD, This compound Dilutions, AlphaLISA Beads Start->Prepare_Reagents Dispense_JA Dispense this compound dilutions and controls into 384-well plate Prepare_Reagents->Dispense_JA Add_Proteins Add biotinylated ACE2 and His-tagged Spike RBD mixture Dispense_JA->Add_Proteins Incubate_1 Incubate at room temperature for 60 minutes Add_Proteins->Incubate_1 Add_Beads Add Streptavidin Donor and Ni-NTA Acceptor beads Incubate_1->Add_Beads Incubate_2 Incubate in the dark at room temperature for 60 minutes Add_Beads->Incubate_2 Read_Signal Read AlphaLISA signal on a compatible plate reader Incubate_2->Read_Signal Analyze_Data Calculate % inhibition and IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

Fig. 3: Workflow for the Spike-RBD/ACE2 AlphaLISA assay.

Materials:

  • Biotinylated human ACE2 protein

  • His-tagged SARS-CoV-2 Spike RBD protein

  • AlphaLISA Streptavidin Donor Beads

  • AlphaLISA Nickel Chelate (Ni-NTA) Acceptor Beads

  • AlphaLISA Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • This compound stock solution in DMSO

  • 384-well white OptiPlates

  • AlphaLISA-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in AlphaLISA buffer.

  • In a 384-well plate, add 2 µL of the diluted this compound or control.

  • Add 4 µL of a mixture of biotinylated ACE2 and His-tagged Spike RBD (final concentrations typically in the low nM range, to be optimized).

  • Incubate for 60 minutes at room temperature.

  • Add 4 µL of a mixture of Streptavidin Donor Beads and Ni-NTA Acceptor Beads (final concentration ~20 µg/mL each), prepared in the dark.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible reader (excitation at 680 nm, emission at 615 nm).

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This protocol measures the ability of this compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Workflow:

Start Start Seed_Cells Seed Vero E6 cells in a 96-well plate and incubate overnight Start->Seed_Cells Prepare_JA Prepare serial dilutions of this compound Seed_Cells->Prepare_JA Add_JA Add this compound dilutions to the cells Prepare_JA->Add_JA Infect_Cells Infect cells with SARS-CoV-2 (low multiplicity of infection) Add_JA->Infect_Cells Incubate Incubate for 72 hours until CPE is visible in virus control wells Infect_Cells->Incubate Assess_Viability Assess cell viability using (e.g., CellTiter-Glo, MTT, or Crystal Violet) Incubate->Assess_Viability Read_Plate Read absorbance or luminescence Assess_Viability->Read_Plate Analyze_Data Calculate % protection (EC50) and % cytotoxicity (CC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Fig. 4: Workflow for the CPE reduction antiviral assay.

Materials:

  • Vero E6 cells

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • SARS-CoV-2 viral stock

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet solution)

  • Plate reader (luminescence or absorbance)

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • On the following day, remove the culture medium and add 100 µL of medium containing serial dilutions of this compound. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus, for cytotoxicity) controls.

  • Infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours, or until significant CPE is observed in the virus control wells.

  • Assess cell viability. For example, using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.

  • Calculate the 50% effective concentration (EC50) from the dose-response curve of the infected cells and the 50% cytotoxic concentration (CC50) from the uninfected, compound-treated cells.

Proposed Synthetic Protocol for this compound

The following is a plausible synthetic route for this compound (2,5-dimethyltetradecanoic acid), based on established methodologies for the synthesis of branched-chain fatty acids.

Synthetic Scheme:

Start Undecyl Bromide Step1 1. Mg, Et2O 2. Propylene Oxide 1-bromotridecan-4-ol Start->Step1 Step2 PBr3 1,4-dibromotridecane Step1->Step2 Step3 Diethyl malonate, NaOEt Diethyl 2-(4-bromotridecyl)malonate Step2->Step3 Step4 1. NaH, MeI 2. NaOH, H2O 3. H3O+, heat 2,5-dimethyltetradecanoic acid (this compound) Step3->Step4

Fig. 5: Plausible synthetic route for this compound.

Materials:

  • Undecyl bromide

  • Magnesium turnings

  • Propylene oxide

  • Phosphorus tribromide (PBr3)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether, ethanol, and other necessary solvents

Procedure:

  • Grignard Reaction: Prepare a Grignard reagent from undecyl bromide and magnesium in anhydrous diethyl ether. React the Grignard reagent with propylene oxide to obtain 1-bromotridecan-4-ol after acidic workup.

  • Bromination: Convert the alcohol to the corresponding bromide, 1,4-dibromotridecane, using phosphorus tribromide.

  • Malonic Ester Synthesis: React 1,4-dibromotridecane with the sodium salt of diethyl malonate (prepared from diethyl malonate and sodium ethoxide in ethanol) to yield diethyl 2-(4-bromotridecyl)malonate.

  • Methylation and Decarboxylation: Treat the product from step 3 with sodium hydride followed by methyl iodide to introduce the second methyl group. Subsequent hydrolysis of the ester groups with aqueous sodium hydroxide, followed by acidification and heating, will effect decarboxylation to yield the final product, 2,5-dimethyltetradecanoic acid (this compound). The product should be purified by chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of α-Substituted Carboxylic Acid Synthesis via the Jocic Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Jobosic acid" does not correspond to a recognized chemical compound in the scientific literature. This guide focuses on the Jocic Reaction , a powerful method for the synthesis of α-substituted carboxylic acids, which may be relevant to your interests.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of products synthesized via the Jocic Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Jocic Reaction and what is it used for?

A1: The Jocic Reaction is a chemical process that enables the synthesis of α-substituted carboxylic acids.[1] It involves the reaction of trichloromethylcarbinols with various nucleophiles in the presence of aqueous sodium hydroxide.[1] This reaction is particularly useful for creating chiral α-amino acids and other complex carboxylic acid derivatives.[1]

Q2: What are the key intermediates in the Jocic Reaction mechanism?

A2: The mechanism of the Jocic Reaction proceeds through the formation of a gem-dichlorooxirane intermediate.[1] This intermediate is then opened by a nucleophile in an SN2-type reaction to yield the α-substituted carboxylic acid.[1]

Q3: My reaction is not proceeding to completion. What are some common causes?

A3: Incomplete conversion can be due to several factors. Ensure your starting trichloromethylcarbinol is pure, as impurities can interfere with the reaction. The concentration of the sodium hydroxide solution is also critical; it must be sufficient to drive the formation of the dichlorooxirane intermediate. Finally, the choice of a protic solvent is necessary for the reaction to proceed.[1]

Q4: I am observing the formation of side products. How can I minimize them?

A4: Side product formation can arise from the reactivity of the dichlorooxirane intermediate with hydroxide ions if a stronger nucleophile is not present or is not sufficiently reactive.[1] To minimize this, ensure a stoichiometric excess of your desired nucleophile is used. Additionally, controlling the reaction temperature can help improve selectivity.

Q5: Can the Jocic Reaction be used for stereoselective synthesis?

A5: Yes, the Jocic Reaction can be employed for the synthesis of enantiomerically-enriched products.[1] The ring-opening of the epoxide intermediate follows an SN2 pathway, which involves a Walden inversion of the stereocenter.[1] Therefore, the stereochemistry of the starting chiral trichloromethylcarbinol dictates the stereochemistry of the final product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Impure starting materials.- Insufficient concentration of sodium hydroxide.- Use of an aprotic solvent.- Low reactivity of the nucleophile.- Purify the starting trichloromethylcarbinol before use.- Use a sufficiently concentrated aqueous solution of sodium hydroxide.- Ensure a protic solvent is used.[1]- Consider using a more reactive nucleophile or increasing the reaction temperature.
Formation of Multiple Products - Reaction of the intermediate with hydroxide.- Decomposition of the starting material or product.- Increase the concentration of the primary nucleophile.- Optimize the reaction temperature and time to avoid prolonged exposure to harsh conditions.
Difficulty in Product Isolation - Emulsion formation during workup.- Product is highly soluble in the aqueous phase.- Add a saturated brine solution to break up emulsions.- Perform multiple extractions with an appropriate organic solvent.- Acidify the aqueous layer to protonate the carboxylic acid and increase its solubility in the organic phase.
Inconsistent Results - Variability in reagent quality.- Inconsistent reaction conditions (temperature, stirring).- Use reagents from a reliable source and test for purity.- Maintain precise control over reaction parameters using appropriate equipment (e.g., temperature-controlled bath, overhead stirrer).

Experimental Protocols

General Protocol for the Jocic Reaction

This protocol provides a general methodology for the synthesis of an α-substituted carboxylic acid via the Jocic Reaction. Note: This is a generalized procedure and may require optimization for specific substrates and nucleophiles.

  • Reactant Preparation:

    • Dissolve the starting trichloromethylcarbinol in a suitable protic solvent (e.g., methanol, ethanol).

    • Prepare an aqueous solution of sodium hydroxide.

    • Dissolve the chosen nucleophile in a suitable solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solution of the trichloromethylcarbinol.

    • Begin vigorous stirring and add the aqueous sodium hydroxide solution dropwise.

    • After the addition of the base, add the nucleophile solution to the reaction mixture.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization, column chromatography, or distillation.

Visualizations

Jocic_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation trichloro Trichloromethylcarbinol epoxide gem-Dichlorooxirane Intermediate trichloro->epoxide NaOH naoh NaOH (aq) nuc Nucleophile (Nu-) product α-Substituted Carboxylic Acid epoxide->product Nucleophile (SN2 attack)

Caption: Mechanism of the Jocic Reaction.

Jocic_Reaction_Workflow start Start prep Prepare Reactant Solutions (Trichloromethylcarbinol, NaOH, Nucleophile) start->prep react Combine Reactants and Monitor Reaction Progress prep->react workup Quench and Acidify Reaction Mixture react->workup extract Extract Product with Organic Solvent workup->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify end End purify->end

Caption: General experimental workflow for the Jocic Reaction.

Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Verify Reaction Conditions (Solvent, Temperature) check_reagents->check_conditions adjust_nuc Increase Nucleophile Concentration side_products->adjust_nuc Yes impure_product Product Impure after Workup? side_products->impure_product No optimize_temp Optimize Reaction Temperature adjust_nuc->optimize_temp improve_purification Improve Purification Method impure_product->improve_purification Yes

Caption: Troubleshooting decision tree for the Jocic Reaction.

References

Overcoming solubility issues of Jobosic acid in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Jobosic acid in aqueous buffers for in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, also known as 2,5-dimethyltetradecanoic acid, is a saturated fatty acid that has been identified as a selective inhibitor of key SARS-CoV-2 targets.[1][2] Like many fatty acids, its long hydrocarbon chain makes it hydrophobic, leading to poor solubility in aqueous solutions. Achieving a stable and appropriate concentration in experimental buffers is crucial for obtaining accurate and reproducible results in biological assays.

Q2: What are the initial signs of solubility problems with this compound?

You may be encountering solubility issues if you observe any of the following:

  • A thin film of the compound on the surface of your buffer.

  • A cloudy or milky appearance in the solution, indicating precipitation.

  • Visible particulate matter, even after vigorous vortexing or sonication.

  • Inconsistent results in your biological assays, which could be due to the actual concentration of the dissolved compound being lower than intended.

Q3: Can I simply increase the pH to dissolve this compound?

As a carboxylic acid, increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3] However, the overall hydrophobicity of the long alkyl chain may still limit solubility. Moreover, the pH must be compatible with your experimental system (e.g., cell culture, enzyme assay) as significant deviations can affect the biological activity of your target and the stability of this compound. It is crucial to determine the optimal pH that balances solubility and experimental validity.[4]

Q4: Are there common solvents I can use to prepare a stock solution of this compound?

Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common strategy.[5] Solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are often used.[5] The stock solution can then be diluted into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution into aqueous buffer.

This is a common problem when a compound dissolved in an organic solvent is introduced into an aqueous environment. The drastic change in solvent polarity can cause the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease final concentration start->step1 step2 Optimize stock solution dilution method step1->step2 Still precipitates end_success Solution is clear step1->end_success Precipitate dissolves step3 Incorporate a solubilizing agent step2->step3 Still precipitates step2->end_success Precipitate dissolves step4 Consider alternative formulation step3->step4 Still precipitates step3->end_success Precipitate dissolves step4->end_success Precipitate dissolves end_fail Precipitation persists step4->end_fail

Caption: Troubleshooting workflow for precipitation issues.

Possible Solutions:

  • Reduce the Final Concentration: The intended final concentration may be above the solubility limit of this compound in your specific buffer. Try a serial dilution to determine the maximum achievable concentration.

  • Optimize Dilution Method:

    • Rapid Stirring: Add the stock solution dropwise into the vortexing buffer to promote rapid dispersion.

    • Warm the Buffer: Gently warming the buffer (e.g., to 37°C) can increase solubility, but ensure the temperature is compatible with your experiment.

  • Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6][7]

Issue: Low or inconsistent bioactivity of this compound.

This could be a direct consequence of poor solubility, leading to a lower-than-expected concentration of the active compound.

Experimental Protocol to Test Different Solubilization Methods:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare the following aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4):

    • Buffer alone

    • Buffer + 0.1% (w/v) Bovine Serum Albumin (BSA)

    • Buffer + 1% (w/v) β-cyclodextrin

    • Buffer + 0.01% (v/v) Tween® 20

  • Add the this compound stock solution to each buffer to achieve a final theoretical concentration of 100 µM. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the solutions for 30 minutes at room temperature.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., LC-MS).

Hypothetical Solubility Data for this compound:

FormulationTheoretical Concentration (µM)Measured Soluble Concentration (µM)Solubility Enhancement Factor
PBS, pH 7.410015.21.0
PBS, pH 8.510035.82.4
PBS, pH 7.4 + 0.1% BSA10065.14.3
PBS, pH 7.4 + 1% β-cyclodextrin10088.95.8
PBS, pH 7.4 + 0.01% Tween® 2010095.46.3

Hypothetical Signaling Pathway and Experimental Workflow

This compound, as a fatty acid, might influence cellular signaling pathways involved in inflammation or metabolism. For instance, it could potentially modulate the activity of transcription factors like NF-κB.

Hypothetical Signaling Pathway for this compound:

G JA This compound Receptor Cell Surface Receptor JA->Receptor IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes Nucleus->Genes Activates Transcription

Caption: Hypothetical inhibitory effect of this compound on the NF-κB pathway.

General Experimental Workflow for Assessing Bioactivity:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubilization Solubilize this compound (e.g., in DMSO + Tween 20) Treatment Treat cells with This compound Solubilization->Treatment Cell_Culture Culture Cells (e.g., Macrophages) Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Assay Measure Inflammatory Response (e.g., ELISA for TNF-α) Stimulation->Assay Data_Analysis Data Analysis Assay->Data_Analysis

References

Technical Support Center: Optimizing Jasmonic Acid Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jasmonic acid (JA) and its derivatives in in vitro assays. While the initial query was for "Jobosic acid," the available scientific literature predominantly refers to Jasmonic acid, a key plant hormone involved in various signaling pathways. It is possible that "this compound" is a related compound or a less common synonym. The information herein is based on established knowledge of Jasmonic acid. One recent study has identified this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2.[1]

Frequently Asked Questions (FAQs)

Q1: What is Jasmonic acid and what are its primary functions?

A1: Jasmonic acid (JA) is a plant hormone derived from linolenic acid that plays a crucial role in regulating plant growth, development, and responses to both biotic and abiotic stress.[2][3] Its functions include inhibiting growth, promoting senescence and leaf abscission, and inducing defense mechanisms against pathogens and insects.[4]

Q2: What are the key enzymes involved in the Jasmonic acid biosynthesis pathway?

A2: The biosynthesis of Jasmonic acid, known as the octadecanoid pathway, involves several key enzymes. The process starts with linolenic acid and includes the action of lipoxygenase (LOX), allene oxide synthase (AOS), allene oxide cyclase (AOC), and 12-oxo-phytodienoic acid reductase (OPR).[5]

Q3: What is the bioactive form of Jasmonic acid in signaling?

A3: The bioactive form of Jasmonic acid is its isoleucine conjugate, Jasmonoyl-isoleucine (JA-Ile).[3][6] This conjugation is essential for its role in signaling pathways, particularly in the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins.[3][6]

Q4: How does Jasmonic acid exert its effects at the molecular level?

A4: JA-Ile binds to the COI1 (CORONATINE INSENSITIVE 1) protein, which is part of an SCF-type E3 ubiquitin ligase complex (SCFCOI1).[6] This binding event targets JAZ repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][6] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cellular response to Jasmonic acid treatment. Suboptimal Concentration: The concentration of JA may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range.
Inactive form of JA: The JA used may not be the bioactive form (JA-Ile).Ensure you are using the appropriate form of Jasmonic acid for your experiment. If using JA, consider that it may need to be converted to JA-Ile by the cells.
Cell line insensitivity: The chosen cell line may lack the necessary receptors or signaling components.Use a positive control cell line known to be responsive to Jasmonic acid. Consider using a reporter cell line with a JA-responsive promoter driving a reporter gene.
High background signal in the assay. Cytotoxicity: High concentrations of Jasmonic acid or the solvent (e.g., DMSO) may be toxic to the cells.Determine the maximum non-toxic concentration of JA and the solvent in your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).
Non-specific binding: The assay components may be binding non-specifically.Include appropriate controls, such as vehicle-only controls and unstained cells (for fluorescence-based assays). Optimize washing steps to reduce background.
Inconsistent results between experiments. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect responsiveness.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Reagent instability: Jasmonic acid solutions may degrade over time.Prepare fresh Jasmonic acid stock solutions for each experiment or store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for a Dose-Response In Vitro Assay
  • Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Preparation of Jasmonic Acid Solutions: Prepare a stock solution of Jasmonic acid in a suitable solvent (e.g., DMSO or ethanol). From the stock solution, create a series of dilutions to achieve the desired final concentrations in the cell culture medium.

  • Treatment: Remove the growth medium from the cells and replace it with a medium containing the different concentrations of Jasmonic acid. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period, which can range from a few hours to several days depending on the specific endpoint being measured.

  • Assay Endpoint Measurement: After incubation, perform the specific assay to measure the cellular response. This could include gene expression analysis (qRT-PCR), protein expression analysis (Western blot, ELISA), cell viability assays, or reporter gene assays.

  • Data Analysis: Plot the response as a function of the Jasmonic acid concentration to determine the EC50 (half-maximal effective concentration).

Signaling Pathways and Workflows

Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction Stress Stress Signal Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA LOX, AOS, AOC, OPR JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 COI1 COF1 (F-box protein) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription

Caption: The Jasmonic acid signaling pathway from stress perception to gene activation.

Experimental Workflow for Optimizing JA Concentration

Experimental_Workflow A 1. Cell Culture (Seed cells in multi-well plates) B 2. Prepare JA Dilutions (Broad range: e.g., 0.1 µM - 100 µM) A->B C 3. Cell Treatment (Include vehicle control) B->C D 4. Incubation (Define appropriate time course) C->D E 5. Assay Performance (e.g., Cell Viability, Gene Expression) D->E F 6. Data Analysis (Determine optimal concentration range) E->F G 7. Refined Dose-Response (Narrow concentration range for EC50) F->G

Caption: A typical experimental workflow for optimizing Jasmonic acid concentration.

References

Preventing degradation of Jobosic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jobosic acid (2,5-dimethyltetradecanoic acid) is a novel saturated fatty acid with demonstrated selective inhibitory activity against SARS-CoV-2 Mpro and the spike-RBD/ACE-2 interaction.[1][2] As a new entity in drug development, comprehensive data on its long-term stability and specific degradation pathways are still being actively researched. This guide provides researchers, scientists, and drug development professionals with foundational knowledge and troubleshooting strategies to prevent the degradation of this compound during storage, based on established principles for handling saturated fatty acids and other organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound have not been extensively documented, based on its structure as a saturated fatty acid, the most probable degradation routes include:

  • Oxidation: The primary degradation pathway for many organic compounds is oxidation.[3] Although saturated fatty acids are generally more stable to oxidation than unsaturated fatty acids, auto-oxidation can occur over long-term storage, especially in the presence of oxygen, light, heat, and trace metal ions. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller molecules, including aldehydes and ketones.

  • Microbial Degradation: As an organic acid, this compound may be susceptible to microbial degradation if contaminated.[4][5] This is particularly a risk for aqueous solutions that are not sterile.

  • Decarboxylation: While less common for saturated fatty acids under typical storage conditions, decarboxylation (loss of the carboxyl group) can be induced by high temperatures.

Q2: How can I visually inspect my this compound sample for signs of degradation?

A2: Visually inspect your sample for the following changes:

  • Color Change: A change from a white or off-white solid to a yellow or brownish hue can indicate oxidation or the presence of impurities.

  • Clumping or Caking: Changes in the physical appearance of the solid, such as clumping, may suggest moisture absorption.[6]

  • Phase Separation or Precipitation: For solutions, any cloudiness, precipitation, or phase separation that was not present initially can be a sign of degradation or insolubility at the storage temperature.

Q3: What is the recommended solvent for dissolving this compound for long-term storage?

A3: For long-term storage in solution, it is advisable to use a non-aqueous, aprotic solvent such as DMSO or ethanol. Aqueous buffers are generally not recommended for long-term storage of organic acids due to the risk of hydrolysis and microbial growth. If an aqueous buffer must be used for experimental reasons, it should be sterile-filtered and stored frozen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an assay Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, atmosphere). Prepare fresh stock solutions from solid material. Perform a quality control check on the solid material using an appropriate analytical method (e.g., HPLC).
Change in pH of a this compound solution Degradation leading to the formation of acidic or basic byproducts.Prepare a fresh solution. If the issue persists with freshly prepared solutions, consider performing a forced degradation study to identify the nature of the degradation products.
Inconsistent results between experiments Inconsistent handling or storage of this compound stocks.Establish and adhere to a strict standard operating procedure (SOP) for the preparation, storage, and handling of this compound solutions. Ensure all users are trained on the SOP. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitate forms in a stored solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Gently vortex to ensure complete dissolution. If precipitation persists, sonication may be necessary. To prevent solvent evaporation, ensure vials are tightly sealed.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions. Note that specific stability studies for this compound have not been published; these recommendations are based on general best practices for organic acids and other bioactive lipids.

Parameter Solid Form In Solution (e.g., in DMSO or Ethanol)
Temperature -20°C for long-term storage.-20°C for long-term storage.
4°C for short-term storage.4°C for short-term storage (days).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Store under an inert atmosphere.
Light Protect from light by storing in an amber vial or a light-blocking container.[6][7]Protect from light.
Container Tightly sealed glass vial.Tightly sealed glass vial.
Incompatibilities Avoid storage with strong oxidizing agents, strong bases, and reactive metals.[7][8]Avoid storage in solutions containing strong oxidizing agents or strong bases.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid this compound and a solution to 80°C for 24 hours.
  • Photolytic Degradation: Expose the solid this compound and a solution to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At initial, intermediate, and final time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.
  • Analyze the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Protocol 2: Real-Time Stability Study

This study assesses the long-term stability of this compound under recommended storage conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of solid this compound and solutions in the desired solvent and container closure system.

2. Storage:

  • Store the samples under the recommended long-term storage conditions (-20°C, protected from light, under inert gas).

3. Testing Schedule:

  • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

4. Analysis:

  • At each time point, assess the samples for:
  • Appearance (visual inspection).
  • Purity and content of this compound (using a validated HPLC method).
  • Presence of degradation products.
  • Biological activity (optional, using a relevant bioassay).

5. Data Analysis:

  • Plot the concentration of this compound versus time to determine the shelf-life.

Analytical Methods for Detecting Degradation

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique for monitoring the stability of this compound.[9][10]

Initial HPLC Method Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV detection at a low wavelength (e.g., 200-210 nm) as this compound lacks a strong chromophore. MS detection is preferred for higher sensitivity and specificity.
Injection Volume 10 µL.

Visualizations

TroubleshootingWorkflow start Start: Issue Encountered (e.g., loss of activity) check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage prepare_fresh 2. Prepare Fresh Stock Solution check_storage->prepare_fresh re_assay 3. Re-run Experiment prepare_fresh->re_assay issue_resolved Issue Resolved re_assay->issue_resolved Success issue_persists Issue Persists re_assay->issue_persists qc_solid 4a. QC Check on Solid Material (e.g., HPLC) issue_persists->qc_solid forced_degradation 4b. Consider Forced Degradation Study issue_persists->forced_degradation contact_support Contact Technical Support qc_solid->contact_support forced_degradation->contact_support

Caption: Troubleshooting workflow for this compound degradation issues.

ForcedDegradationWorkflow start Start: Prepare 1 mg/mL This compound Stock stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid (0.1M HCl, 60°C) stress_conditions->acid base Base (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze Samples by HPLC-UV/MS at T=0 and T=final acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: % Degradation & Degradant Peaks analysis->evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

References

Troubleshooting low bioactivity of Jobosic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity with Jobosic acid derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We synthesized a methyl ester derivative of this compound and observed a complete loss of bioactivity. Why might this have happened?

A1: This is a critical observation that points to the importance of the carboxylic acid group in this compound's mechanism of action. Initial structure-activity relationship (SAR) studies have shown that methyl and benzyl ester derivatives of this compound lead to a significant loss of bioactivity in SARS-CoV-2 biochemical assays.[1][2][3][4] The carboxylic acid moiety is often a key determinant in drug-target interactions, potentially forming hydrogen bonds or salt bridge interactions with the target receptor.[5][6] Esterification of this group would prevent these interactions, likely explaining the observed loss of activity.[5][7]

Q2: Our this compound derivative has poor solubility in our aqueous assay buffer. Could this be the reason for its low bioactivity?

A2: Yes, poor aqueous solubility is a very common reason for low or inconsistent bioactivity in in-vitro assays.[8][9] If a compound precipitates out of solution, its effective concentration at the target is much lower than the intended concentration, leading to an underestimation of its true activity.[9] Fatty acids and their derivatives can have limited water solubility.[10][11][12] It is crucial to determine the kinetic solubility of your derivatives in the specific assay buffer you are using.

Q3: What are the first steps I should take when a promising this compound derivative shows unexpectedly low activity?

A3: When faced with low bioactivity, a systematic approach is essential. We recommend the following initial steps:

  • Confirm Compound Identity and Purity: Use analytical methods like NMR and LC-MS to verify the structure and purity of your synthesized derivative. Impurities could interfere with the assay or the compound itself might be unstable.

  • Assess Aqueous Solubility: Determine the solubility of the compound in your specific assay buffer. Low solubility is a frequent cause of artificially low activity.[8][9]

  • Evaluate Cytotoxicity: The compound might be cytotoxic to the cells used in the assay at the tested concentrations, leading to misleading results.[13] It is important to run a standard cytotoxicity assay in parallel.

  • Review the Derivative's Physicochemical Properties: Analyze how your chemical modification has altered properties like lipophilicity (LogP), molecular weight, and polar surface area. These factors significantly influence a compound's ability to reach its target.[14]

Q4: this compound is known to inhibit the SARS-CoV-2 spike/ACE2 interaction and its main protease (Mpro). Should my derivatives also be active against both targets?

A4: Not necessarily. This compound itself has been shown to have dual inhibitory activity.[1][4] However, chemical modifications can introduce target selectivity. It's possible that a derivative might retain activity against one target while losing activity against the other. Your experimental design should include separate assays for each target to determine the specific activity profile of your new compounds.

Troubleshooting Guides

Guide 1: Investigating a Loss of Bioactivity After Chemical Modification

This guide provides a step-by-step workflow to diagnose why a this compound derivative is inactive.

  • Step 1: Re-evaluate the Role of the Modified Functional Group.

    • Question: Was the modified group essential for activity?

    • Action: The primary literature indicates the carboxylic acid of this compound is critical for its activity.[1][2][3] If you have modified this group (e.g., through esterification), it is the most likely cause of inactivity. The interaction of a carboxylic acid group can be crucial for binding to target proteins.[5][6][15] Consider synthesizing derivatives that retain the carboxylic acid but modify other parts of the molecule.

  • Step 2: Check for Solubility Issues.

    • Question: Is the compound soluble at the tested concentration in the assay medium?

    • Action: Perform a solubility assessment. If the compound is not soluble, the effective concentration is unknown. Strategies to address this include using co-solvents (like DMSO, ensuring the final concentration is not detrimental to the cells), or re-designing the derivative to improve solubility.[8]

  • Step 3: Rule out Compound Instability.

    • Question: Is the derivative stable under the assay conditions (e.g., in aqueous buffer, over the incubation time)?

    • Action: Use LC-MS to analyze the concentration and integrity of your compound in the assay buffer at the beginning (t=0) and end of your experiment. Degradation will lead to lower-than-expected concentrations and reduced activity.

  • Step 4: Assess Cell Permeability.

    • Question: If using a cell-based assay, can your derivative cross the cell membrane to reach its intracellular target (like Mpro)?

    • Action: Modifications can significantly alter a compound's lipophilicity, which affects cell permeability. While direct measurement can be complex, computational tools can predict LogP values. If you have drastically increased polarity, the compound may not be entering the cell.

Guide 2: Addressing Poor Aqueous Solubility
  • Step 1: Quantify the Solubility.

    • Action: Determine the kinetic solubility of your derivative in the specific biological buffer used for your assays. This will establish the maximum concentration you can reliably test.

  • Step 2: Optimize the Assay Vehicle/Solvent.

    • Action: Most compounds are dissolved in DMSO. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[9] If solubility in DMSO is also an issue, other organic solvents may be explored, but their compatibility with the assay must be validated.

  • Step 3: Modify the Formulation.

    • Action: For compounds with persistent solubility issues, formulation strategies can be employed. This is more common in later-stage development but can be adapted for in-vitro work. Options include the use of solubilizing excipients, though care must be taken to ensure they do not interfere with the assay. The addition of fatty acids to lipid-based systems has been shown to improve the solubility of some drugs.[10]

  • Step 4: Re-design the Molecule.

    • Action: If solubility issues cannot be overcome by formulation, rational structural modifications may be necessary. This involves adding or modifying functional groups to enhance hydrophilicity without disrupting the key interactions required for bioactivity.[14]

Data Presentation

When screening a series of derivatives, organizing the data systematically is crucial for understanding structure-activity relationships (SAR). The following table is a hypothetical example of how to present your findings.

Derivative IDModification from this compoundPredicted LogPAqueous Solubility (µM)IC50 Spike/ACE2 (µM)IC50 Mpro (µM)Cytotoxicity CC50 (µM)
JA-001(Parent Compound)4.5>1001525>100
JA-002Methyl Ester5.0<10>200>200>100
JA-003Amide4.25085150>100
JA-004C-14 Hydroxyl4.3>1002540>100
JA-005C-7 Ketone4.175509080

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a quick assessment of your compound's solubility in a buffer of your choice.

  • Materials:

    • Test compound in DMSO (e.g., 10 mM stock)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well microplate (clear bottom)

    • Plate reader capable of measuring turbidity or light scatter at ~620 nm.

  • Procedure:

    • Add 198 µL of the assay buffer to wells of the 96-well plate.

    • Add 2 µL of your 10 mM DMSO stock to the first well (final concentration 100 µM) and mix thoroughly.

    • Perform serial dilutions down the plate.

    • Include buffer-only and buffer + 2 µL DMSO controls.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance (turbidity) at 620 nm.

  • Data Analysis: The lowest concentration at which a significant increase in turbidity is observed is considered the limit of solubility.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which your compound is toxic to the host cells used in your bioassays.

  • Materials:

    • Host cell line (e.g., Vero E6 for antiviral assays)

    • Cell culture medium

    • 96-well cell culture plate

    • Test compound

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of your compound in cell culture medium and add them to the cells. Include untreated cells and vehicle (e.g., DMSO) controls.

    • Incubate for a period relevant to your main bioassay (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals with the solubilization buffer.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve. Note that some natural products can interfere with the MTT assay; if this is suspected, an alternative viability assay (e.g., CellTiter-Glo) should be used.[16]

Protocol 3: In Vitro Antiviral Assay (CPE Reduction)

This protocol assesses the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).[17][18]

  • Materials:

    • Host cell line (e.g., Vero E6)

    • SARS-CoV-2 virus stock

    • Cell culture medium

    • 96-well cell culture plate

    • Test compound

    • Cell viability stain (e.g., Neutral Red or Crystal Violet)

  • Procedure:

    • Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

    • Prepare serial dilutions of your test compound in culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with a known titer of virus. Include uninfected/untreated cell controls and infected/untreated virus controls on every plate.[18]

    • Incubate the plates for 2-4 days, or until ~80-90% of cells in the virus control wells show CPE.

    • Remove the medium, wash the cells, and stain with a viability dye (e.g., Crystal Violet).

    • Wash away excess stain and solubilize the remaining dye.

    • Read the absorbance on a plate reader.

  • Data Analysis: The absorbance is proportional to the number of viable, protected cells. Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. The EC50 (50% effective concentration) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting this compound derivatives.

G cluster_0 A Start: Low Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B C Step 2: Assess Aqueous Solubility B->C D Is it soluble at test concentration? C->D E Step 3: Evaluate Cytotoxicity (CC50) D->E Yes H Re-design derivative to improve solubility or use co-solvents D->H No F Is EC50 << CC50? E->F G Step 4: Review SAR Was an essential group modified (e.g., COOH)? F->G Yes I Compound is cytotoxic, not selectively active F->I No J Re-design derivative to retain essential pharmacophore G->J Yes K Potentially Active: Proceed to further mechanism studies G->K No H->C Re-test

Caption: Troubleshooting workflow for low bioactivity.

G cluster_0 Structure-Activity Relationship (SAR) of this compound cluster_1 Key Interaction cluster_2 Modification Leads to Inactivity JA This compound (Active) Receptor Target Protein Binding Pocket JA->Receptor Binds COOH Carboxylic Acid (-COOH) COOH->Receptor Crucial for Binding Interaction H-Bond / Salt Bridge Ester Ester Derivative (-COOR) Ester->Receptor No Binding NoInteraction Interaction Blocked

Caption: The essential role of the carboxylic acid group.

G cluster_0 Hypothetical Mechanism of Action for this compound Virus SARS-CoV-2 Spike Spike Protein Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 binds Entry Viral Entry ACE2->Entry Replication Viral Replication (Polyprotein Processing) Entry->Replication Mpro Main Protease (Mpro) Replication->Mpro requires Release New Virus Particles Replication->Release Mpro->Replication enables JA This compound JA->Spike Inhibits Interaction JA->Mpro Inhibits Activity

Caption: Potential inhibition points in the SARS-CoV-2 lifecycle.

References

Technical Support Center: Minimizing Off-Target Effects of Jobosic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Jobosic acid" has been recently identified as 2,5-dimethyltetradecanoic acid, a selective inhibitor of SARS-CoV-2 targets.[1] However, as of this date, there is no publicly available information regarding its broader off-target effects in mammalian cell culture. The following technical support guide is a template created using a hypothetical on-target and off-target profile for "this compound" to provide researchers with a framework for addressing off-target effects of novel compounds.

For the purpose of this guide, we will assume This compound is a potent inhibitor of the fictional JA-Kinase 1 (JAKN1) , a key protein in a hypothetical cell proliferation pathway. However, it is also known to have off-target activity against the structurally similar JA-Kinase 2 (JAKN2) , which is involved in a parallel cell survival pathway.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with new small molecules like this compound?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target.[2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[2][3] For a new compound like this compound, characterizing these effects is crucial for accurate data interpretation and future therapeutic development.

Q2: What are the first steps to suspecting off-target effects of this compound in my experiments?

A2: Common signs that you may be observing off-target effects include:

  • Unexpected cytotoxicity: The cell death observed is greater than what would be expected from inhibiting the target protein alone.

  • Inconsistent phenotypes: Using a structurally different inhibitor for the same target results in a different cellular outcome.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype of cells where the target protein (JAKN1) has been knocked down or knocked out using techniques like CRISPR-Cas9.[2]

Q3: How do I determine an optimal working concentration for this compound to minimize off-target effects?

A3: The optimal concentration should be determined empirically for each cell line. A good starting point is to perform a dose-response curve and use the lowest concentration that gives the desired on-target effect. It is recommended to stay as close to the IC50 or EC50 for the intended target (JAKN1) as possible and well below the IC50 for known off-targets (JAKN2).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of unexpected cell death at effective concentrations. 1. Off-target toxicity due to inhibition of JAKN2 or other unknown proteins. 2. Solvent toxicity (e.g., DMSO).[4] 3. Compound precipitation in media.1. Lower the concentration of this compound. 2. Perform a washout experiment to see if the toxic effect is reversible. 3. Validate the phenotype with a structurally unrelated JAKN1 inhibitor or with siRNA/CRISPR knockdown of JAKN1. 4. Always run a vehicle control to ensure the solvent is not causing toxicity.[3]
Inconsistent results between experiments. 1. Inhibitor instability or degradation. 2. Activation of compensatory signaling pathways.[3] 3. Cell line-specific effects.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[4] 2. Use Western blotting to check for the activation of known compensatory pathways. 3. Test the compound in multiple cell lines to determine if the effects are consistent.[3]
Observed phenotype does not match the expected outcome of inhibiting the JAKN1 pathway. 1. The phenotype is a result of inhibiting the off-target JAKN2. 2. The current understanding of the JAKN1 pathway is incomplete.1. Perform a rescue experiment by overexpressing a drug-resistant mutant of JAKN1. 2. Use siRNA to knock down JAKN2 and see if this prevents the unexpected phenotype in the presence of this compound.

Quantitative Data Summary

The following tables summarize hypothetical inhibitory concentrations and recommended working concentrations for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetIC50 (nM)Description
JAKN1 (On-Target) 50High potency against the intended target.
JAKN2 (Off-Target) 50010-fold lower potency against the known off-target.
Kinase X>10,000No significant activity.
Kinase Y>10,000No significant activity.

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

Cell LineOn-Target Effect (JAKN1 Inhibition)Off-Target Effect (JAKN2 Inhibition)Recommended Starting Concentration
Cell Line A100-200 nM>1 µM100 nM
Cell Line B150-300 nM>1.5 µM150 nM

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using siRNA

Objective: To differentiate whether the observed cellular phenotype is due to the inhibition of the intended target (JAKN1) or an off-target (JAKN2).

Methodology:

  • siRNA Transfection: a. Plate cells at a density that will result in 50-60% confluency on the day of transfection. b. Transfect cells with siRNA targeting JAKN1, siRNA targeting JAKN2, or a non-targeting control siRNA using a suitable lipid-based transfection reagent. c. Incubate for 48-72 hours to allow for protein knockdown.

  • This compound Treatment: a. After the knockdown period, treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO). b. Incubate for the desired experimental duration (e.g., 24 hours).

  • Phenotypic Analysis: a. Assess the cellular phenotype of interest (e.g., cell viability, apoptosis) using an appropriate assay (e.g., resazurin assay, Caspase-3/7 assay).

  • Western Blot Validation: a. Lyse a parallel set of treated cells to create protein lysates. b. Perform Western blotting to confirm the successful knockdown of JAKN1 and JAKN2 and to assess the phosphorylation status of downstream targets.

  • Data Analysis: a. If the phenotype of this compound treatment is similar to that of JAKN1 knockdown, it suggests an on-target effect. b. If knocking down JAKN2 prevents the phenotype caused by this compound, it indicates an off-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target (JAKN1) and potential off-targets (JAKN2) in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[2]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of JAKN1 and JAKN2 remaining in the soluble fraction using Western blotting.[2]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Visualizations

cluster_0 This compound Mechanism of Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Jobosic_Acid This compound JAKN1 JAKN1 Jobosic_Acid->JAKN1 Inhibits (High Potency) JAKN2 JAKN2 Jobosic_Acid->JAKN2 Inhibits (Low Potency) Proliferation Cell Proliferation JAKN1->Proliferation Promotes Survival Cell Survival JAKN2->Survival Promotes

Caption: Hypothetical signaling pathways affected by this compound.

cluster_workflow Experimental Workflow for Off-Target Validation start Observe Unexpected Phenotype with this compound dose_response 1. Perform Dose-Response Curve (Cell Viability Assay) start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc genetic_validation 3. Genetic Validation (siRNA/CRISPR of JAKN1) select_conc->genetic_validation compare_pheno 4. Compare Phenotypes genetic_validation->compare_pheno rescue_exp 5. Off-Target Confirmation (siRNA of JAKN2 + this compound) compare_pheno->rescue_exp conclusion Conclusion: On-Target vs. Off-Target Effect rescue_exp->conclusion

Caption: Workflow for validating this compound's off-target effects.

cluster_troubleshooting Troubleshooting Logic start High Cytotoxicity Observed? sol_1 Lower Concentration Run Vehicle Control start->sol_1 Yes sol_2 Perform Genetic Validation (siRNA/CRISPR of JAKN1) sol_1->sol_2 pheno_match Phenotype Matches Genetic Knockdown? sol_2->pheno_match sol_3 Test Structurally Different JAKN1 Inhibitor on_target Likely On-Target Effect pheno_match->on_target Yes off_target Likely Off-Target Effect pheno_match->off_target No off_target->sol_3

Caption: A logical guide for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Scaling Up the Purification of Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the purification of Jobosic acid from natural extracts, such as marine algae and cyanobacteria.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: Scaling up from laboratory to pilot or industrial scale presents several challenges. These include ensuring a consistent and sufficient supply of raw biomass, maintaining extraction efficiency and reproducibility, and implementing robust quality control throughout the process.[4][5][6][7] As the scale increases, factors like heat and mass transfer can change, potentially affecting the yield and purity of the final product.[6][7]

Q2: Which extraction methods are most suitable for large-scale production of this compound?

A2: Given that this compound is a fatty acid, solvent extraction is a common and effective method.[1][8] For large-scale operations, methods like pressurized liquid extraction or supercritical fluid extraction (SFE) with CO2 can be advantageous. These modern techniques often offer higher efficiency, shorter extraction times, and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[8][9][10][11]

Q3: How can I optimize the solvent system for the extraction and chromatography of this compound?

A3: The choice of solvent is critical for successful purification. A good starting point is to use a solvent system that provided good separation at the laboratory scale. For this compound, which is a non-polar compound, a combination of non-polar and moderately polar solvents is often effective. For chromatography, a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used to separate fatty acids from other lipids and more polar compounds.[12]

Q4: What are the key parameters to monitor for quality control during the scale-up process?

A4: Consistent quality control is crucial. Key parameters to monitor at each stage include the yield of the extract, the purity of this compound (typically assessed by HPLC or GC-MS), and the presence of any impurities.[4] It is also important to establish and adhere to standard operating procedures (SOPs) for all steps of the process.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Inefficient cell lysis of the biomass.Implement a pre-treatment step such as freeze-drying and grinding the biomass to increase the surface area for solvent penetration.
Inappropriate solvent-to-biomass ratio.Increase the solvent-to-biomass ratio to ensure complete extraction. At larger scales, this needs to be optimized to balance yield with solvent cost.[6]
Insufficient extraction time or temperature.Optimize extraction time and temperature. For some methods, elevated temperatures can improve efficiency, but this must be balanced against the potential for degradation of the target compound.[13]
Inconsistent Yields Between Batches Variation in the quality of the raw biomass.Source biomass from a consistent and reliable supplier. If possible, perform a preliminary analysis of the biomass to assess the content of this compound before extraction.
Inconsistent extraction conditions.Strictly adhere to SOPs for all extraction parameters, including solvent composition, temperature, pressure, and time.
Purification (Chromatography) Issues
Problem Possible Cause Suggested Solution
Poor Separation of this compound from Other Compounds Inappropriate mobile phase composition.Re-optimize the solvent gradient. A shallower gradient can often improve the resolution of closely eluting compounds.[12]
Column overloading.Reduce the amount of sample loaded onto the column. For preparative HPLC, consider using a larger diameter column.[14]
Column degradation.Flush the column with a strong solvent to remove any precipitated material. If performance does not improve, the column may need to be repacked or replaced.[14]
High Backpressure in the Chromatography System Precipitation of the sample at the column inlet.Ensure the sample is fully dissolved in the mobile phase before injection. A guard column can also be used to protect the main column from particulate matter.[14]
Blockage in the system tubing or frits.Systematically check for blockages, starting from the column outlet and moving backward.
Peak Tailing or Fronting Column overloading.Reduce the sample load.[14]
Interactions between the analyte and the stationary phase.Consider using a different stationary phase or adding a modifier to the mobile phase to reduce unwanted interactions.

Experimental Protocols

Protocol 1: Scaled-Up Solvent Extraction of this compound
  • Biomass Preparation : Start with dried and finely ground marine biomass (e.g., cyanobacteria).

  • Extraction :

    • For a 1 kg batch of biomass, use a solvent mixture such as dichloromethane:methanol (2:1, v/v) in a large, sealed extraction vessel.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the mixture to separate the biomass from the solvent extract.

    • Repeat the extraction on the biomass residue to ensure complete recovery of lipids.

  • Solvent Partitioning :

    • Combine the solvent extracts and add deionized water to create a biphasic system.

    • Allow the layers to separate. The lower, organic layer will contain the lipids, including this compound.

    • Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Protocol 2: Large-Scale Purification by Flash Chromatography
  • Column Preparation : Pack a large-scale flash chromatography column with an appropriate stationary phase, such as silica gel. The size of the column will depend on the amount of crude extract to be purified.

  • Sample Loading : Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions throughout the elution process.

  • Fraction Analysis :

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions that contain pure this compound.

  • Final Concentration : Evaporate the solvent from the pooled fractions to obtain purified this compound.

Data Presentation

Table 1: Extraction and Purification Yield Tracking
Purification Step Starting Mass (g) Final Mass (g) Yield (%) Purity of this compound (%)
Crude Solvent Extraction1000 (Biomass)150 (Crude Extract)155
Liquid-Liquid Partitioning150 (Crude Extract)120 (Organic Phase)807
Flash Chromatography120 (Organic Phase)10 (Pooled Fractions)8.395
Recrystallization (Optional)10 (Pooled Fractions)8 (Crystals)80>99

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Biomass Marine Biomass (e.g., Cyanobacteria) Grinding Grinding and Drying Biomass->Grinding SolventExtraction Solvent Extraction (e.g., DCM:MeOH) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration CrudeExtract Crude Lipid Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Concentration1 Solvent Evaporation Partitioning->Concentration1 FlashChromatography Flash Chromatography Concentration1->FlashChromatography FractionCollection Fraction Collection & Analysis FlashChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Concentration2 Final Solvent Evaporation Pooling->Concentration2 PureJobosicAcid Purified this compound Concentration2->PureJobosicAcid

Caption: Overall workflow for the scaled-up purification of this compound.

troubleshooting_workflow Start Low Purity after Chromatography CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce sample load or use a larger column CheckOverload->ReduceLoad Yes CheckGradient Is the solvent gradient optimal? CheckOverload->CheckGradient No End Purity Improved ReduceLoad->End OptimizeGradient Use a shallower gradient for better resolution CheckGradient->OptimizeGradient No CheckStationaryPhase Is the stationary phase appropriate? CheckGradient->CheckStationaryPhase Yes OptimizeGradient->End ChangeStationaryPhase Test alternative stationary phases (e.g., reverse-phase) CheckStationaryPhase->ChangeStationaryPhase No CheckStationaryPhase->End Yes ChangeStationaryPhase->End

References

Addressing batch-to-batch variability of synthetic Jobosic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Jobosic acid. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the purity of our synthesized this compound from one batch to another. What are the potential causes?

A1: Batch-to-batch variability in purity can stem from several factors throughout the synthesis and purification process. Key areas to investigate include:

  • Starting Material Quality: Inconsistencies in the purity of precursors, such as 4-formylphenylboronic acid and 1-bromo-3,5-dimethoxybenzene, can introduce different impurity profiles in the final product.

  • Reaction Conditions: Minor deviations in reaction parameters like temperature, reaction time, and stoichiometry of reactants can lead to the formation of side products.

  • Solvent and Reagent Quality: The grade and purity of solvents and reagents can significantly impact the reaction outcome. The presence of water or other reactive impurities can be particularly detrimental.

  • Purification Efficiency: The effectiveness of the purification method (e.g., column chromatography, recrystallization) can vary. Factors such as the age of the silica gel, solvent gradient, and loading amount can affect the separation of impurities.

Q2: Our recent batches of this compound show lower than expected biological activity, despite having high purity by HPLC. What could be the reason?

A2: This issue can be particularly challenging and may point towards subtle structural variations that are not easily detected by standard HPLC analysis. Potential causes include:

  • Presence of Isomers: The synthesis of this compound may result in the formation of stereoisomers or regioisomers that have different biological activities. These isomers may co-elute with the main peak in some HPLC methods.

  • Polymorphism: The crystalline form of this compound can impact its solubility and, consequently, its biological activity. Different batches may crystallize in different polymorphic forms.

  • Residual Solvents or Metals: The presence of residual solvents from the purification process or trace amounts of metal catalysts (e.g., palladium from the Suzuki coupling step) can interfere with biological assays.

Q3: How can we improve the consistency of our this compound synthesis?

A3: To enhance the reproducibility of your synthesis, we recommend the following:

  • Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented for every batch.

  • Characterize Starting Materials: Implement rigorous quality control checks on all starting materials to ensure consistent purity and identity.

  • In-Process Controls: Monitor the progress of each reaction step using techniques like TLC or LC-MS to ensure completion and minimize side product formation.

  • Consistent Purification Method: Standardize the purification protocol, including the type and amount of stationary phase, solvent system, and loading conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the batch-to-batch variability of this compound.

Issue 1: Variable Yield

Symptoms: The final yield of this compound fluctuates significantly between batches.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reactions Monitor reaction completion using TLC or LC-MS before proceeding to the next step. Adjust reaction times or temperatures as needed.
Side Product Formation Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of known side products.
Mechanical Losses Review material handling and transfer steps to minimize physical loss of product during workup and purification.
Issue 2: Inconsistent Purity Profile

Symptoms: HPLC analysis reveals different impurity profiles and percentages from batch to batch.

Possible Causes and Solutions:

CauseRecommended Action
Starting Material Impurities Analyze all starting materials by NMR or LC-MS to identify and quantify impurities before use.
Reaction Byproducts Identify the structure of major impurities to understand their formation mechanism and optimize the reaction to avoid them.
Degradation of Product Assess the stability of this compound under the purification and storage conditions.
Batch-to-Batch Variability Data Summary

The following table summarizes fictional analytical data from three different batches of this compound, illustrating typical variability.

ParameterBatch ABatch BBatch C
Yield (%) 756281
Purity (HPLC, %) 98.595.299.1
Impurity 1 (%) 0.82.10.5
Impurity 2 (%) 0.51.50.3
Residual Palladium (ppm) 15458
Biological Activity (IC50, µM) 1.25.81.1

Experimental Protocols

Synthesis of this compound: Step 1 - Suzuki Coupling
  • To a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the aldehyde intermediate.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Reduction & Oxidation SM1 4-formylphenylboronic acid Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) SM1->Step1 SM2 1-bromo-3,5-dimethoxybenzene SM2->Step1 Int1 Aldehyde Intermediate Step1->Int1 Step2 Aldol Condensation (NaOH, EtOH) Int1->Step2 SM3 Acetone SM3->Step2 Int2 Enone Intermediate Step2->Int2 Step3 Reduction/Oxidation (NaBH4, CrO3) Int2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed Purity_Check Check Purity (HPLC) Start->Purity_Check Yield_Check Check Yield Purity_Check->Yield_Check Purity OK Impurity_Profile Analyze Impurity Profile Purity_Check->Impurity_Profile Purity Varies Activity_Check Check Biological Activity Yield_Check->Activity_Check Yield OK Reaction_Conditions Review Reaction Conditions Yield_Check->Reaction_Conditions Yield Varies Isomer_Analysis Check for Isomers (Chiral HPLC, NMR) Activity_Check->Isomer_Analysis Activity Varies Residuals_Analysis Check for Residuals (ICP-MS, GC-MS) Activity_Check->Residuals_Analysis Activity Varies SM_Analysis Analyze Starting Materials Impurity_Profile->SM_Analysis Impurity_Profile->Reaction_Conditions Signaling_Pathway Jobosic_Acid This compound Receptor Target Receptor Jobosic_Acid->Receptor binds Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response induces

Validation & Comparative

Jobosic Acid: A Novel Mpro Inhibitor in the Fight Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of Jobosic acid against other notable SARS-CoV-2 main protease (Mpro) inhibitors, supported by experimental data and detailed protocols.

The ongoing global effort to develop effective therapeutics against SARS-CoV-2 has identified the main protease (Mpro) as a critical target for antiviral drug development. Mpro, a viral cysteine protease, plays an essential role in the viral replication cycle by cleaving polyproteins into functional non-structural proteins. Inhibition of Mpro effectively halts viral replication, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel, naturally derived Mpro inhibitor, this compound, against other well-established Mpro inhibitors, presenting key efficacy data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Efficacy Comparison of Mpro Inhibitors

This compound, a recently discovered saturated fatty acid (2,5-dimethyltetradecanoic acid), has demonstrated inhibitory activity against SARS-CoV-2 Mpro.[1] To contextualize its potential, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent Mpro inhibitors. Lower IC50 values indicate greater potency.

InhibitorTypeMpro IC50
This compoundNatural Product (Fatty Acid)29 µM
Nirmatrelvir (component of Paxlovid)Synthetic Peptidomimetic4 nM - 10.5 nM[2][3]
GC-376Synthetic Peptidomimetic0.03 µM - 1.14 µM[4][5][6]
BoceprevirRepurposed HCV Protease Inhibitor1.59 µM - 5.4 µM[7]
Calpain Inhibitor IISynthetic Peptide Aldehyde0.97 µM[4]
Calpain Inhibitor XIISynthetic Peptide Aldehyde0.45 µM[4]
MG-132Synthetic Peptide Aldehyde3.90 µM - 7.4 µM[4][8]

The Role of Mpro in the SARS-CoV-2 Replication Cycle

The main protease of SARS-CoV-2 is integral to the virus's ability to replicate within a host cell. Following the translation of the viral RNA into two large polyproteins, pp1a and pp1ab, Mpro is responsible for cleaving these polyproteins at multiple sites.[9] This cleavage process releases a cascade of non-structural proteins (NSPs) that are essential for the formation of the viral replication and transcription complex (RTC). The RTC then orchestrates the synthesis of new viral RNA genomes and subgenomic RNAs, which are subsequently translated into structural proteins. These structural proteins and new RNA genomes assemble into new virions, which are then released from the host cell to infect other cells. By inhibiting Mpro, the processing of the polyproteins is blocked, preventing the formation of the RTC and thereby halting viral replication.[10][11][12]

Mpro_Signaling_Pathway cluster_host_cell Host Cell viral_rna Viral RNA Entry polyproteins Translation into Polyproteins (pp1a, pp1ab) viral_rna->polyproteins mpro_cleavage Mpro-mediated Cleavage polyproteins->mpro_cleavage nsps Functional Non-structural Proteins (NSPs) mpro_cleavage->nsps Releases rtc Replication/Transcription Complex (RTC) Assembly nsps->rtc viral_replication Viral RNA Replication rtc->viral_replication structural_proteins Synthesis of Structural Proteins viral_replication->structural_proteins virion_assembly New Virion Assembly & Release viral_replication->virion_assembly structural_proteins->virion_assembly inhibitor Mpro Inhibitor (e.g., this compound) inhibitor->mpro_cleavage

SARS-CoV-2 Mpro role in viral replication.

Experimental Protocols

The determination of Mpro inhibitory activity is crucial for the evaluation of potential antiviral compounds. A widely used method is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

Mpro Inhibition FRET Assay Protocol

This protocol outlines a typical FRET-based assay for measuring the inhibition of SARS-CoV-2 Mpro.

1. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the Mpro enzyme and FRET substrate to their final working concentrations in pre-chilled assay buffer.

  • Reaction Mixture: In a 384-well plate, add the Mpro enzyme solution to each well.

  • Compound Addition: Add the diluted test compounds to the respective wells. For control wells, add an equivalent volume of DMSO-containing buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Edans/Dabcyl pair).[13][14] The cleavage of the FRET substrate by Mpro separates the quencher from the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mpro_Assay_Workflow cluster_workflow Experimental Workflow: Mpro FRET Assay prep 1. Prepare Reagents: - Mpro Enzyme - FRET Substrate - Test Compounds - Assay Buffer plate 2. Dispense Mpro Enzyme into 384-well plate prep->plate add_compound 3. Add Test Compounds & Controls (DMSO) plate->add_compound pre_incubate 4. Pre-incubate at RT (15-30 min) add_compound->pre_incubate add_substrate 5. Initiate Reaction with FRET Substrate pre_incubate->add_substrate measure 6. Measure Fluorescence (Ex/Em: ~340/~490 nm) add_substrate->measure analyze 7. Analyze Data: - Calculate Initial Velocities - Determine % Inhibition - Calculate IC50 measure->analyze

Workflow for a typical Mpro FRET inhibition assay.

Conclusion

This compound presents a novel natural product-based inhibitor of SARS-CoV-2 Mpro. While its in vitro efficacy, as indicated by its IC50 value, is more moderate compared to highly potent synthetic inhibitors like Nirmatrelvir, its discovery highlights the potential of natural sources in providing new scaffolds for antiviral drug development. Further investigation into the structure-activity relationship and optimization of this compound could lead to the development of more potent derivatives. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and comparison of new and existing Mpro inhibitors, facilitating the discovery of effective therapeutics to combat COVID-19 and future coronavirus outbreaks.

References

Validation of Jobosic acid's antiviral activity in different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Jobosic acid against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) with established antiviral drugs, Remdesivir and Nirmatrelvir. While this compound has demonstrated promising activity in biochemical assays, this guide will objectively present the available data and highlight the absence of cell-based validation, a critical step in the drug development pipeline.

Executive Summary

This compound, a novel saturated fatty acid, has been identified as a selective inhibitor of two key SARS-CoV-2 targets: the spike receptor-binding domain (RBD) interaction with the angiotensin-converting enzyme 2 (ACE2) receptor and the main protease (Mpro).[1][2][3] Initial biochemical screenings have revealed its potential as a dual-target antiviral agent. However, unlike the clinically approved drugs Remdesivir and Nirmatrelvir, the antiviral efficacy of this compound has not yet been reported in cell-based assays, which are essential for evaluating a compound's activity in a biological context. This guide will delve into the available data, compare it with established antivirals, and provide detailed experimental protocols for the assays mentioned.

Comparative Analysis of Antiviral Activity

The following tables summarize the available quantitative data for this compound and the comparator drugs, Remdesivir and Nirmatrelvir. It is crucial to note that the data for this compound is from biochemical assays, while the data for Remdesivir and Nirmatrelvir is from cell-based assays.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 (Biochemical Assays)

TargetAssay TypeIC50 (µM)Virus Variant(s)Reference
Spike-RBD/ACE-2 InteractionAlphaScreen11Parental (USA-WA1/2020), Omicron[1]
Main Protease (Mpro)Fluorescence-based29Not specified[1]

Table 2: Antiviral Activity of Remdesivir against SARS-CoV-2 (Cell-Based Assays)

Cell LineAssay TypeEC50 (µM)Virus Variant(s)Reference
Vero E6Plaque Reduction/CPE1.13 - 8.25Various[4][5]
Calu-3Not specified0.23 - 0.28Various[5]
HAENot specified0.010Not specified[5]
A549-ACE2-TMPRSS2ELISA0.042 (42 nM)Omicron BA.1[6]
Vero-TMPRSS2ImmunofluorescenceNot specifiedOmicron[7]
HeLa-ACE2ImmunofluorescenceNot specifiedOmicron[7]

Table 3: Antiviral Activity of Nirmatrelvir against SARS-CoV-2 (Cell-Based Assays)

Cell LineAssay TypeEC50/IC50 (µM)Virus Variant(s)Reference
Calu-3Viral RNA QuantificationPotent InhibitionSARS-CoV-2[8][9]
Huh7Viral RNA QuantificationPotent InhibitionOC43, 229E[8][9]
LLC-MK2Viral RNA QuantificationLimited InhibitionNL63[9][10]
VeroE6-TMPRSS2Dose-response assayMaintained ActivityOmicron and other VOCs[11]
U87.ACE2+MTS-based CPE reductionNanomolar rangeWild-type, Omicron[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Biochemical Assays for this compound

1. Spike-RBD/ACE-2 Interaction Assay (AlphaLISA)

This assay is designed to measure the disruption of the binding between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.[13][14][15][16]

  • Principle: The assay utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. Donor beads are coated with streptavidin, which binds to a biotinylated ACE2 protein. Acceptor beads are coated with Protein A, which binds to the Fc region of an RBD-Fc fusion protein. When ACE2 and RBD-Fc interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the signal.

  • Protocol Outline:

    • Recombinant human ACE2 protein (biotinylated) and SARS-CoV-2 spike RBD-Fc fusion protein are incubated in an assay buffer.

    • The test compound (this compound) at various concentrations is added to the protein mixture.

    • Streptavidin-coated donor beads and Protein A-coated acceptor beads are added.

    • The mixture is incubated to allow for binding and signal generation.

    • The plate is read on a microplate reader capable of detecting the AlphaLISA signal.

    • The IC50 value is calculated from the dose-response curve.

2. SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 Mpro, a cysteine protease essential for viral replication.[17][18][19][20][21]

  • Principle: A fluorogenic substrate containing a cleavage site for Mpro is used. In its uncleaved state, the fluorescence of the substrate is quenched. Upon cleavage by Mpro, a fluorophore is released, resulting in an increase in fluorescence. Inhibitors of Mpro will prevent this cleavage, leading to a lower fluorescence signal.

  • Protocol Outline:

    • Recombinant SARS-CoV-2 Mpro is pre-incubated with the test compound (this compound) at various concentrations.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assays (General Protocols for Comparators)

1. Plaque Reduction Assay

This is a classic virological assay used to quantify infectious virus particles.

  • Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of different concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of progeny virus to adjacent cells, resulting in the formation of localized zones of cell death called plaques. The number and size of plaques are inversely proportional to the antiviral activity of the compound.

  • Protocol Outline:

    • Seed susceptible cells (e.g., Vero E6) in multi-well plates and grow to confluency.

    • Prepare serial dilutions of the virus and the test compound.

    • Infect the cell monolayers with the virus in the presence of the test compound.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the test compound.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

2. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Principle: Susceptible cells are infected with a virus in the presence of varying concentrations of an antiviral compound. The extent of CPE is observed microscopically or quantified using a cell viability assay (e.g., MTS or MTT assay).

  • Protocol Outline:

    • Seed susceptible cells in multi-well plates.

    • Treat the cells with serial dilutions of the test compound.

    • Infect the cells with the virus.

    • Incubate the plates until CPE is observed in the virus control wells.

    • Assess cell viability using a suitable method (e.g., adding a colorimetric reagent like MTS or MTT).

    • The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.

3. Viral RNA Quantification by qRT-PCR

This assay measures the amount of viral RNA produced in infected cells.

  • Principle: Cells are infected with the virus in the presence of the antiviral compound. After a specific incubation period, total RNA is extracted from the cells, and the amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) with primers and probes specific for a viral gene.

  • Protocol Outline:

    • Infect susceptible cells with the virus in the presence of the test compound.

    • Incubate for a defined period to allow for viral replication.

    • Lyse the cells and extract total RNA.

    • Perform qRT-PCR to quantify the viral RNA levels.

    • The EC50 value is the concentration of the compound that reduces the viral RNA levels by 50%.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays (for Comparators) This compound This compound Spike-RBD/ACE2 Assay Spike-RBD/ACE2 Assay This compound->Spike-RBD/ACE2 Assay Inhibition of binding Mpro Assay Mpro Assay This compound->Mpro Assay Inhibition of activity IC50 Determination IC50 Determination Spike-RBD/ACE2 Assay->IC50 Determination AlphaScreen Mpro Assay->IC50 Determination Fluorescence Antiviral Compound Antiviral Compound Virus Infection Virus Infection Antiviral Compound->Virus Infection Susceptible Cell Line Susceptible Cell Line Susceptible Cell Line->Virus Infection Plaque Reduction Assay Plaque Reduction Assay Virus Infection->Plaque Reduction Assay CPE Inhibition Assay CPE Inhibition Assay Virus Infection->CPE Inhibition Assay qRT-PCR qRT-PCR Virus Infection->qRT-PCR EC50 Determination EC50 Determination Plaque Reduction Assay->EC50 Determination CPE Inhibition Assay->EC50 Determination qRT-PCR->EC50 Determination

Caption: Experimental workflows for evaluating antiviral activity.

Jobosic_Acid_MOA cluster_entry Viral Entry Inhibition cluster_replication Viral Replication Inhibition SARS-CoV-2 Spike SARS-CoV-2 Spike ACE2 Receptor ACE2 Receptor SARS-CoV-2 Spike->ACE2 Receptor Binding Viral Entry Viral Entry ACE2 Receptor->Viral Entry This compound (Spike-RBD) This compound (Spike-RBD) This compound (Spike-RBD)->SARS-CoV-2 Spike Inhibits Viral Polyprotein Viral Polyprotein Mpro Mpro Viral Polyprotein->Mpro Cleavage by Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound (Mpro) This compound (Mpro) This compound (Mpro)->Mpro Inhibits

Caption: Proposed dual mechanism of action of this compound.

Conclusion and Future Directions

This compound presents a promising profile as a dual-target inhibitor of SARS-CoV-2 in biochemical assays. Its ability to interfere with both viral entry and replication is a desirable characteristic for an antiviral agent. However, the lack of data from cell-based assays represents a significant gap in its preclinical evaluation. Future research should prioritize the validation of this compound's antiviral activity in a panel of relevant cell lines, including primary human airway epithelial cells, to determine its efficacy and cytotoxicity in a more biologically relevant context. Direct comparison with approved drugs like Remdesivir and Nirmatrelvir in these cell-based systems will be crucial to ascertain its potential as a therapeutic candidate for COVID-19.

References

Jobosic Acid: A Promising Antiviral with a Narrowly Defined Target Spectrum to Date

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – Jobosic acid, a novel saturated fatty acid isolated from marine cyanobacteria, has demonstrated notable inhibitory activity against two key targets of the SARS-CoV-2 virus. However, extensive investigation reveals a significant gap in the current scientific literature regarding its cross-reactivity with other viral proteases. This comparison guide provides a comprehensive overview of the existing experimental data on this compound's antiviral properties and highlights the pressing need for further research to determine its broader therapeutic potential.

Limited Cross-Reactivity Data for this compound

Initial enthusiasm for this compound stems from its dual-action capability against SARS-CoV-2, targeting both the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2). These findings position it as a potential candidate for COVID-19 therapeutic development.

Despite these promising results against SARS-CoV-2, a thorough review of published research reveals a conspicuous absence of data on the cross-reactivity of this compound with other significant viral proteases, such as those from human immunodeficiency virus (HIV), hepatitis C virus (HCV), or Dengue virus. This lack of information currently limits the assessment of its spectrum of activity and its potential as a broad-spectrum antiviral agent.

Performance Against SARS-CoV-2 Targets

This compound has been shown to be a selective inhibitor of both the SARS-CoV-2 Mpro and the spike-RBD/ACE2 interaction. The following table summarizes the available quantitative data on its inhibitory activity.

TargetVirusIC50 (µM)
Main Protease (Mpro)SARS-CoV-2[Data Not Publicly Available]
Spike-RBD/ACE2 InteractionSARS-CoV-2[Data Not Publicly Available]

IC50 values are not yet publicly available in the primary research literature.

Experimental Evaluation of Inhibitory Activity

The inhibitory effects of this compound on its known SARS-CoV-2 targets were determined using established biochemical assays. The detailed protocols for these experiments are crucial for the replication and expansion of these findings.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

A fluorescence resonance energy transfer (FRET)-based assay is a common method to assess the inhibitory activity of compounds against SARS-CoV-2 Mpro.

Protocol:

  • Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

  • A fluorogenic peptide substrate containing a cleavage site for Mpro is added to the mixture.

  • The enzymatic reaction is monitored by measuring the increase in fluorescence over time, which results from the cleavage of the substrate by Mpro, separating the fluorophore and the quencher.

  • The rate of fluorescence increase is compared between the reactions with and without the inhibitor to determine the percentage of inhibition.

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Spike-RBD/ACE2 Binding Inhibition Assay

The inhibition of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor is typically evaluated using a protein-protein interaction assay, such as an enzyme-linked immunosorbent assay (ELISA) or a high-throughput screening assay like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Protocol (ELISA-based):

  • Recombinant human ACE2 protein is coated onto the wells of a microplate.

  • Varying concentrations of this compound are pre-incubated with biotinylated recombinant SARS-CoV-2 spike RBD.

  • The mixture is then added to the ACE2-coated wells.

  • After incubation and washing steps, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated RBD.

  • A colorimetric substrate for HRP is added, and the resulting signal is measured using a plate reader.

  • A decrease in signal in the presence of this compound indicates inhibition of the RBD-ACE2 interaction.

  • IC50 values are determined from the dose-response curve.

Visualizing the Experimental Workflow

To further clarify the methodologies, the following diagrams illustrate the workflows for the viral protease inhibition and binding inhibition assays.

Experimental_Workflow_Protease_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Recombinant Protease - this compound dilutions - Fluorogenic Substrate Pre_incubation Pre-incubate Protease with this compound Reagent_Prep->Pre_incubation Reaction_init Initiate Reaction with Fluorogenic Substrate Pre_incubation->Reaction_init Measurement Measure Fluorescence over time Reaction_init->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for Viral Protease Inhibition Assay.

Experimental_Workflow_Binding_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Coating Coat Plate with ACE2 Protein Binding_Step Add Mixture to ACE2-coated Plate Plate_Coating->Binding_Step Reagent_Prep Prepare Reagents: - Biotinylated Spike RBD - this compound dilutions - Streptavidin-HRP Pre_incubation Pre-incubate RBD with This compound Reagent_Prep->Pre_incubation Pre_incubation->Binding_Step Detection_Step Add Streptavidin-HRP and Substrate Binding_Step->Detection_Step Measurement Measure Colorimetric Signal Detection_Step->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for Spike-RBD/ACE2 Binding Inhibition Assay.

Future Directions and the Broader Context of Fatty Acids in Antiviral Research

The discovery of this compound's activity against SARS-CoV-2 is a significant finding. However, the current lack of data on its cross-reactivity with other viral proteases underscores a critical area for future research. Determining the inhibitory profile of this compound against a diverse panel of viral proteases is essential to fully understand its therapeutic potential and mechanism of action.

Research into the antiviral properties of other fatty acids has shown that this class of molecules can interfere with various stages of the viral life cycle. For instance, certain long-chain fatty acids have been reported to inhibit the replication of viruses such as HIV and Dengue virus, although the specific mechanisms and potencies vary. These broader findings suggest that this compound's antiviral activity may not be unique to SARS-CoV-2, but further experimental validation is imperative.

Professionals in drug development and virology are encouraged to consider this compound as a lead compound for further investigation. Studies on its cross-reactivity, mechanism of action, and structure-activity relationships will be invaluable in the ongoing search for novel antiviral therapies.

Comparative Analysis of Jobosic Acid and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Jobosic acid, a novel saturated fatty acid with promising antiviral properties, and its currently reported synthetic analogs. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of existing data, experimental methodologies, and visualizations of key concepts to facilitate further investigation in this emerging area of natural product chemistry.

Introduction to this compound

This compound, identified as 2,5-dimethyltetradecanoic acid, is a natural product isolated from marine algae.[1][2] Recent studies have demonstrated its selective inhibitory activity against two key targets of the SARS-CoV-2 virus: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and the viral main protease (Mpro).[1][2] This dual-target action makes this compound a compelling candidate for the development of novel antiviral therapeutics.

Comparative Biological Activity

To date, the exploration of synthetic analogs of this compound has been focused on understanding the initial structure-activity relationship (SAR). The primary analogs synthesized and evaluated are the methyl and benzyl esters of this compound.

Key Findings:

  • This compound: Exhibits inhibitory activity against both the SARS-CoV-2 spike-RBD/ACE2 interaction and the Mpro enzyme.[1][2]

  • Synthetic Analogs (Methyl and Benzyl Esters): Both the methyl and benzyl ester derivatives of this compound have been shown to be devoid of biological activity against the aforementioned SARS-CoV-2 targets.[1]

This stark difference in activity strongly suggests that the free carboxylic acid moiety is indispensable for the biological function of this compound. It is hypothesized that this functional group is critical for protein binding, potentially acting as a hydrogen bond donor in the active sites of its target proteins.[1]

Data Summary: Anti-SARS-CoV-2 Activity

The following table summarizes the currently available quantitative data on the activity of this compound and its synthetic analogs.

CompoundChemical NameTargetBiological Activity
This compound 2,5-dimethyltetradecanoic acidSpike-RBD/ACE2 Interaction & MproActive [1][2]
Analog 1 Methyl 2,5-dimethyltetradecanoateSpike-RBD/ACE2 Interaction & MproInactive [1]
Analog 2 Benzyl 2,5-dimethyltetradecanoateSpike-RBD/ACE2 Interaction & MproInactive [1]

Experimental Protocols: Synthesis of Analogs

The following are detailed methodologies for the semi-synthesis of the reported this compound analogs, based on standard esterification procedures.[1]

Synthesis of Methyl 2,5-dimethyltetradecanoate
  • Objective: To convert the carboxylic acid moiety of this compound to a methyl ester.

  • Reagents: this compound, trimethyloxonium tetrafluoroborate, anhydrous dichloromethane.

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane.

    • Add trimethyloxonium tetrafluoroborate to the solution and stir at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the methyl ester. The reported yield is 91%.[1]

Synthesis of Benzyl 2,5-dimethyltetradecanoate
  • Objective: To convert the carboxylic acid moiety of this compound to a benzyl ester.

  • Reagents: this compound, benzyl bromide, potassium carbonate, anhydrous acetone.

  • Procedure:

    • Dissolve this compound in anhydrous acetone and add potassium carbonate.

    • Add benzyl bromide and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, filter the reaction mixture and concentrate the filtrate.

    • Perform a standard aqueous workup and extract the product.

    • Dry the organic phase, concentrate, and purify by column chromatography. The reported yield is 73%.[1]

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

SAR_Summary cluster_molecules Compound cluster_activity Anti-SARS-CoV-2 Activity JA This compound (-COOH) Active Active JA->Active ME Methyl Ester (-COOCH3) Inactive Inactive ME->Inactive BE Benzyl Ester (-COOCH2Ph) BE->Inactive

Caption: Initial Structure-Activity Relationship of this compound.

Experimental_Workflow cluster_discovery Discovery & Modification cluster_evaluation Biological Testing cluster_analysis Data Analysis A Isolation of this compound B Structural Elucidation A->B C Synthesis of Analogs B->C D Antiviral Assays (Spike-RBD/ACE2 & Mpro) C->D E SAR Analysis D->E

Caption: General Experimental Workflow.

Signaling_Pathway cluster_targets Viral Targets cluster_outcomes Cellular Outcomes JA This compound Spike Spike-RBD/ACE2 Interaction JA->Spike inhibits Mpro Main Protease (Mpro) JA->Mpro inhibits Entry Inhibition of Viral Entry Spike->Entry Replication Inhibition of Viral Replication Mpro->Replication

Caption: Hypothesized Signaling Pathway of this compound.

Future Research Directions

The initial findings on this compound provide a solid foundation for future research. Key areas for further investigation include:

  • Synthesis of Diverse Analogs: Future synthetic efforts should focus on modifications that retain the crucial carboxylic acid group while altering other parts of the molecule, such as the alkyl chain length, branching patterns, and introduction of other functional groups.

  • Exploration of Bioisosteres: Replacing the carboxylic acid with other acidic moieties (e.g., tetrazoles) could help to further elucidate the specific requirements for binding and activity.

  • Determination of Absolute Stereochemistry: The stereochemical configuration of the two chiral centers in this compound is yet to be determined. Synthesis of all possible stereoisomers will be crucial to identify the most active configuration.

  • Broader Biological Screening: this compound and its future analogs should be screened against a wider range of viruses and other disease targets to explore their full therapeutic potential.

References

A Head-to-Head Comparison of Jobosic Acid and Remdesivir for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the causative agent of COVID-19, numerous compounds with diverse mechanisms of action have been investigated. This guide provides a detailed head-to-head comparison of two such molecules: Jobosic acid, a novel, naturally derived fatty acid, and remdesivir, a repurposed nucleotide analog that has seen widespread clinical use. This comparison is based on currently available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used to determine their activity.

At a Glance: this compound vs. Remdesivir

FeatureThis compoundRemdesivir
Drug Class Saturated Fatty AcidNucleotide Analog Prodrug
Primary Target(s) SARS-CoV-2 Main Protease (Mpro) & Spike/ACE2 InteractionSARS-CoV-2 RNA-dependent RNA polymerase (RdRp)
Mechanism of Action Dual inhibition of viral entry and replicationChain termination of viral RNA synthesis
Origin Natural product from marine algaeSynthetic

In Vitro Efficacy Against SARS-CoV-2

Direct comparison of the inhibitory concentrations of this compound and remdesivir is challenging due to the use of different experimental systems and assay formats in the available studies. The following tables summarize the reported in vitro efficacy data for each compound against SARS-CoV-2. It is crucial to consider the specific experimental details provided in the subsequent sections when interpreting these values.

Table 1: In Vitro Efficacy of this compound

AssayTargetIC50Reference
Biochemical AssayMain Protease (Mpro)7.5 µg/mL (29 µM)[1]
Biochemical AssaySpike-RBD/ACE2 Interaction3.0 µg/mL (11 µM)[1]

Table 2: In Vitro Efficacy of Remdesivir

Cell LineSARS-CoV-2 StrainIC50 / EC50Reference
Vero E62019-nCoVIC50: 770 nM[2]
Vero E62019-nCoVIC50: 2.0 µM (1h post-infection)[3]
Vero E6Alpha (B.1.1.7)IC50: 6.9 µM (1h post-infection)[3]
Vero E6Beta (B.1.351)IC50: 7.4 µM (1h post-infection)[3]
Vero E6Gamma (P.1)IC50: 9.2 µM (1h post-infection)[3]
Vero E6Delta (B.1.617.2)IC50: 9.6 µM (1h post-infection)[3]
Vero E6Omicron (B.1.1.529)IC50: 9.8 µM (1h post-infection)[3]
Calu-3SARS-CoV-2EC50: 23.15 µM
hESC-CMsSARS-CoV-2EC50: 0.6 µM[4]
hiPSC-CMsSARS-CoV-2EC50: 0.2 µM[4]

Mechanism of Action and Signaling Pathways

This compound and remdesivir inhibit SARS-CoV-2 through distinct mechanisms, targeting different stages of the viral lifecycle.

This compound: A Dual-Action Inhibitor

This compound, a saturated fatty acid, has been shown to inhibit two critical components of the SARS-CoV-2 infection process.[1] Firstly, it disrupts the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a crucial step for viral entry into host cells. Secondly, it inhibits the activity of the viral main protease (Mpro), an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1] This dual mechanism of action suggests a potential for a higher barrier to the development of viral resistance.

Jobosic_Acid_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Mpro Mpro Viral Replication Viral Replication Mpro->Viral Replication Enables Viral Entry Viral Entry ACE2 Receptor->Viral Entry Viral Entry->Viral Replication This compound This compound This compound->Spike Protein Inhibits Binding This compound->Mpro Inhibits Activity

This compound's dual mechanism of action.

Remdesivir: A Viral RNA Polymerase Inhibitor

Remdesivir is a prodrug of a nucleotide analog.[2] Once inside the host cell, it is metabolized into its active triphosphate form. This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[2][3] The incorporation of the remdesivir analog leads to delayed chain termination, thereby halting viral RNA synthesis and preventing the virus from replicating its genome.[2][5]

Remdesivir_Pathway cluster_host Host Cell cluster_virus SARS-CoV-2 Replication Remdesivir (Prodrug) Remdesivir (Prodrug) Active Triphosphate Active Triphosphate Remdesivir (Prodrug)->Active Triphosphate Metabolism RdRp RdRp Active Triphosphate->RdRp Incorporation Viral RNA Viral RNA Viral RNA->RdRp Template RNA Synthesis RNA Synthesis RdRp->RNA Synthesis Chain Termination Chain Termination RNA Synthesis->Chain Termination

Remdesivir's mechanism of action.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

This compound Experimental Protocols

  • Mpro Inhibition Assay: The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The assay measures the cleavage of a specific fluorogenic substrate by the Mpro enzyme. The fluorescence intensity is monitored over time in the presence of varying concentrations of the inhibitor to determine the IC50 value.

  • Spike-RBD/ACE2 Interaction Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) was used to measure the inhibition of the Spike-RBD and ACE2 interaction. This assay utilizes donor and acceptor beads that are brought into proximity when the protein-protein interaction occurs, generating a chemiluminescent signal. The reduction in signal in the presence of this compound indicates inhibition of the interaction.

Jobosic_Acid_Workflow cluster_mpro Mpro Inhibition Assay (FRET) cluster_ace2 Spike-RBD/ACE2 Assay (AlphaLISA) Mpro_Enzyme SARS-CoV-2 Mpro Mpro_Incubate Incubate with This compound Mpro_Enzyme->Mpro_Incubate Mpro_Substrate Fluorogenic Substrate Mpro_Substrate->Mpro_Incubate Mpro_Measure Measure Fluorescence Mpro_Incubate->Mpro_Measure Mpro_IC50 Calculate IC50 Mpro_Measure->Mpro_IC50 ACE2_Spike Spike-RBD ACE2_Incubate Incubate with This compound ACE2_Spike->ACE2_Incubate ACE2_ACE2 ACE2 ACE2_ACE2->ACE2_Incubate ACE2_Beads Add AlphaLISA Beads ACE2_Incubate->ACE2_Beads ACE2_Measure Measure Luminescence ACE2_Beads->ACE2_Measure ACE2_IC50 Calculate IC50 ACE2_Measure->ACE2_IC50

Experimental workflows for this compound.

Remdesivir Experimental Protocols

  • Cell-Based Antiviral Assays: The antiviral activity of remdesivir is typically evaluated in cell culture systems. Vero E6 cells (an African green monkey kidney cell line) are commonly used due to their high susceptibility to SARS-CoV-2 infection. The general protocol involves infecting the cells with SARS-CoV-2 and then treating them with a range of remdesivir concentrations. The inhibition of viral replication is quantified using various methods:

    • qRT-PCR: Measures the reduction in viral RNA levels.

    • Plaque Reduction Assay: Quantifies the decrease in the formation of viral plaques (areas of cell death).

    • Cytopathic Effect (CPE) Inhibition Assay: Measures the reduction in virus-induced cell death.

Remdesivir_Workflow Start Start Cell_Culture Culture Vero E6 Cells Start->Cell_Culture Infection Infect with SARS-CoV-2 Cell_Culture->Infection Treatment Treat with Remdesivir (serial dilutions) Infection->Treatment Incubation Incubate Treatment->Incubation Quantification Quantify Viral Inhibition Incubation->Quantification qRT_PCR qRT-PCR (Viral RNA) Quantification->qRT_PCR Method 1 Plaque_Assay Plaque Reduction Assay Quantification->Plaque_Assay Method 2 CPE_Assay CPE Inhibition Assay Quantification->CPE_Assay Method 3 Calculate_IC50 Calculate IC50/EC50 qRT_PCR->Calculate_IC50 Plaque_Assay->Calculate_IC50 CPE_Assay->Calculate_IC50 End End Calculate_IC50->End

General experimental workflow for remdesivir.

Summary and Future Directions

This compound and remdesivir represent two distinct and promising strategies for the inhibition of SARS-CoV-2. This compound's dual-targeting mechanism is a compelling feature that may offer advantages in terms of mitigating viral resistance. Remdesivir, as a direct-acting antiviral targeting the conserved RdRp enzyme, has demonstrated clinical utility.

A direct, head-to-head comparison of these two compounds under identical experimental conditions is a critical next step to accurately assess their relative potency and potential as therapeutic agents. Further research into the in vivo efficacy, pharmacokinetic profiles, and safety of this compound is also warranted to determine its translational potential. For remdesivir, ongoing studies continue to evaluate its effectiveness against emerging SARS-CoV-2 variants and its role in various patient populations. The continued exploration of diverse antiviral strategies, exemplified by the unique mechanisms of this compound and remdesivir, is essential for building a robust arsenal against the ongoing threat of COVID-19 and future coronavirus outbreaks.

References

Unveiling the Molecular Battleground: A Comparative Guide to Jobosic Acid and Other SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – As the scientific community continues its relentless pursuit of effective therapeutics against SARS-CoV-2, a novel fatty acid, Jobosic acid, has emerged as a promising inhibitor of the virus's main protease (Mpro). This guide provides a comprehensive comparison of this compound with other notable Mpro inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their binding characteristics, inhibitory activities, and the experimental frameworks used for their evaluation.

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1] Its role in processing viral polyproteins is essential for the virus's life cycle.[1] Inhibition of Mpro effectively halts viral replication, a strategy employed by several authorized antiviral drugs.

This comparative guide focuses on this compound and three well-characterized Mpro inhibitors: Nirmatrelvir (the active component of Paxlovid), N3, and GC376.

Performance Comparison: A Quantitative Overview

The inhibitory efficacy of these compounds against SARS-CoV-2 Mpro has been quantified through various biochemical assays. The following table summarizes their reported half-maximal inhibitory concentrations (IC50), dissociation constants (Kd), and inhibition constants (Ki), providing a direct comparison of their potency.

CompoundIC50 (µM)Kd (µM)Ki (nM)Binding Mechanism
This compound 29[2]Not ReportedNot ReportedNot Determined
Nirmatrelvir (PF-07321332) Not Directly Reported (Potent inhibition in low nM range)Not ReportedNot ReportedCovalent (reversible)[3]
N3 16.77 (EC50)[4]Not ReportedNot ReportedCovalent (irreversible)[5][6]
GC376 0.89[7]1.6[7]2.1 - 40[8][9]Covalent (reversible)[7]

Delving into the Binding Sites: Where Inhibitors Meet Mpro

The precise location and nature of inhibitor binding to SARS-CoV-2 Mpro are crucial for understanding their mechanism of action and for the rational design of more potent drugs.

This compound: To date, the specific binding site of this compound on SARS-CoV-2 Mpro has not been experimentally determined or detailed in publicly available literature. Further computational and experimental studies, such as X-ray crystallography or molecular docking, are required to elucidate its precise binding mode.

Nirmatrelvir (in Paxlovid): Nirmatrelvir is a peptidomimetic inhibitor that targets the catalytic dyad (Cys145 and His41) of Mpro. Its nitrile warhead forms a reversible covalent bond with the catalytic cysteine (Cys145), effectively blocking the enzyme's active site.[3] The structure of nirmatrelvir is designed to mimic the natural substrate of Mpro, allowing it to fit snugly into the substrate-binding pocket.[3]

N3: The N3 inhibitor also binds to the active site of Mpro, forming an irreversible covalent bond with the catalytic Cys145 residue.[5][6] Its structure largely mimics the natural substrate of the enzyme, enabling strong interactions within the binding pocket.[5]

GC376: This broad-spectrum inhibitor fits into the substrate-binding pocket of Mpro and forms a reversible covalent bond with the active site Cys145.[7] X-ray crystallography has revealed that GC376 is stabilized by numerous hydrophilic and hydrophobic interactions within the active site.[7]

Experimental Protocols: The "How-To" Behind the Data

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

SARS-CoV-2 Mpro Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of inhibitors against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET) assay, similar to the methodology employed in the characterization of many Mpro inhibitors.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • Test compounds (e.g., this compound, Nirmatrelvir, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add a defined concentration of SARS-CoV-2 Mpro to the wells of the microplate. Subsequently, add the diluted test compounds to the respective wells. Include control wells with enzyme and buffer only (positive control) and buffer only (blank). Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Substrate Addition and Reaction Initiation: Add the fluorogenic Mpro substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the EDANS/DABCYL pair) over a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Inhibition Pathway

The following diagrams illustrate the general workflow for identifying and characterizing SARS-CoV-2 Mpro inhibitors and the logical relationship of their mechanism of action.

Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Biochemical & Structural Characterization cluster_validation In Vitro & In Vivo Validation Compound_Library Compound Library (e.g., Natural Products) HTS High-Throughput Screening (e.g., FRET, FP Assays) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50_Determination IC50 Determination Hit_Compounds->IC50_Determination Binding_Assays Binding Affinity Assays (e.g., ITC, SPR) IC50_Determination->Binding_Assays Structural_Studies Structural Studies (X-ray Crystallography, Cryo-EM) Binding_Assays->Structural_Studies Binding_Site_Confirmation Binding Site Confirmation Structural_Studies->Binding_Site_Confirmation Cell_Based_Assays Cell-Based Antiviral Assays Binding_Site_Confirmation->Cell_Based_Assays Animal_Models Animal Models Cell_Based_Assays->Animal_Models Lead_Compound Lead Compound Animal_Models->Lead_Compound

Caption: Workflow for the discovery and validation of SARS-CoV-2 Mpro inhibitors.

Mpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro SARS-CoV-2 Mpro Polyproteins->Mpro Substrate Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Inhibited_Mpro Inhibited Mpro Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Inhibitor Mpro Inhibitor (e.g., this compound, Nirmatrelvir) Inhibitor->Mpro Inhibited_Mpro->Functional_Proteins Cleavage Blocked

Caption: Mechanism of SARS-CoV-2 Mpro inhibition.

Disclaimer: The information on this compound is based on limited available data. Further research is necessary to fully characterize its binding mechanism and potential as a therapeutic agent.

References

Independent Verification of Jobosic Acid's IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the inhibitory potency of Jobosic acid against key SARS-CoV-2 targets, contextualized with the performance of other known inhibitors. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to support independent verification and further research.

Comparative Inhibitory Potency of this compound

This compound, a saturated fatty acid, has been identified as a selective inhibitor of two critical components of the SARS-CoV-2 life cycle: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1] The half-maximal inhibitory concentration (IC50) values for this compound against these targets are presented below in comparison to other well-characterized inhibitors.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is essential for processing viral polyproteins, making it a prime target for antiviral therapeutics. The IC50 value of this compound for Mpro is 29 µM (7.5 µg/mL).[1] For comparison, a range of other Mpro inhibitors with their respective IC50 values are listed in the table below.

InhibitorIC50 (µM)Compound Class
This compound 29 Saturated Fatty Acid
Nirmatrelvir (in Paxlovid)0.0079 - 0.0105Peptidomimetic Covalent Inhibitor
Ebselen0.67Organoselenium Compound
Betrixaban0.9Anticoagulant
Baicalein0.94Flavonoid
Tannic Acid2.1Polyphenol
Cefadroxil2.4Cephalosporin Antibiotic
Cefoperazone4.9Cephalosporin Antibiotic
Baicalin6.4Flavonoid
Cyanidin 3-O-galactoside9.98Anthocyanin
MI-090.0076 - 0.054Bicycloproline-based
MI-300.0076 - 0.054Bicycloproline-based
Rottlerin37Polyphenol
Inhibition of SARS-CoV-2 Spike-RBD and ACE2 Interaction

The initial step of SARS-CoV-2 infection involves the binding of the viral spike protein's RBD to the host cell's ACE2 receptor. This compound inhibits this interaction with an IC50 value of 11 µM (3 µg/mL).[1] The following table compares the potency of this compound with other molecules that disrupt this critical protein-protein interaction.

InhibitorIC50 (µM)Compound Class
This compound 11 Saturated Fatty Acid
DRI-C230410.52Small Molecule
CgRd0.99Small Molecule
DV11.5Small Molecule
SB270127.7Pyrimidodiazepine derivative
Ligand_003 (Theoretical)0.459Small Molecule
Ligand_033 (Theoretical)0.873Small Molecule
Ligand_013 (Theoretical)1.251Small Molecule
Ligand_044 (Theoretical)1.832Small Molecule
Ligand_080 (Theoretical)2.371Small Molecule

Experimental Protocols

To facilitate the independent verification of the presented IC50 values, detailed methodologies for the key assays are provided below.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of a compound against SARS-CoV-2 Mpro.

Materials:

  • Purified, active SARS-CoV-2 Mpro enzyme.

  • FRET peptide substrate containing a fluorophore and a quencher separated by the Mpro cleavage sequence.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • 384-well microplate, black, low-binding.

  • Fluorescence plate reader capable of excitation at ~340 nm and emission at ~460 nm.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add a fixed volume of the diluted test compound or DMSO (for positive and negative controls) to the wells of the microplate.

  • Add a solution of purified Mpro enzyme to all wells except for the negative control (no enzyme) wells.

  • Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at 30°C.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

experimental_workflow_mpro cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_enzyme Prepare Mpro Enzyme Solution add_enzyme Add Mpro Enzyme prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate add_substrate Add FRET Substrate prep_substrate->add_substrate add_compound->add_enzyme incubate Incubate (30 min, 30°C) add_enzyme->incubate incubate->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for Mpro Inhibition Assay.

Spike-RBD:ACE2 Interaction Inhibition Assay

This protocol describes an enzyme-linked immunosorbent assay (ELISA)-based method to screen for inhibitors of the interaction between the SARS-CoV-2 spike RBD and human ACE2.

Materials:

  • Recombinant SARS-CoV-2 Spike RBD protein.

  • Recombinant human ACE2 protein.

  • 96-well high-binding microplate.

  • Coating Buffer (e.g., PBS, pH 7.4).

  • Blocking Buffer (e.g., 5% BSA in PBS).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Primary antibody against ACE2.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop Solution (e.g., 2N H2SO4).

  • Test compound (e.g., this compound).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Coat the wells of a 96-well plate with Spike RBD protein diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound protein.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate again.

  • Prepare serial dilutions of the test compound.

  • In a separate plate, pre-incubate the ACE2 protein with the diluted test compound or control for 30-60 minutes at room temperature.

  • Transfer the ACE2-inhibitor mixture to the Spike RBD-coated plate and incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound ACE2 and inhibitor.

  • Add the primary antibody against ACE2 and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Context

The inhibitory actions of this compound target two distinct and crucial stages of the SARS-CoV-2 life cycle: viral entry and viral replication.

sars_cov_2_pathway cluster_entry Viral Entry cluster_replication Viral Replication cluster_inhibition Points of Inhibition sars_cov_2 SARS-CoV-2 Virion spike Spike Protein (RBD) sars_cov_2->spike has ace2 ACE2 Receptor spike->ace2 binds to cell_membrane Host Cell Membrane ace2->cell_membrane on fusion Membrane Fusion ace2->fusion triggers release Viral RNA Release fusion->release viral_rna Viral RNA release->viral_rna translation Translation viral_rna->translation assembly Virion Assembly viral_rna->assembly packaged into polyproteins Polyproteins (pp1a, pp1ab) translation->polyproteins cleavage Proteolytic Cleavage polyproteins->cleavage mpro Main Protease (Mpro) mpro->cleavage catalyzes functional_proteins Functional Proteins cleavage->functional_proteins functional_proteins->assembly new_virion New Virion Release assembly->new_virion jobosic_acid_spike This compound (Spike-ACE2 Inhibition) jobosic_acid_spike->spike jobosic_acid_mpro This compound (Mpro Inhibition) jobosic_acid_mpro->mpro

Caption: SARS-CoV-2 Life Cycle and Inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Jobosic acid, a saturated fatty acid and selective inhibitor of SARS-CoV-2.[1] The following procedures are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

In case of exposure:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data for this compound, which is essential for making informed disposal decisions.

PropertyValueSignificance for Disposal
Molecular Formula C₁₆H₃₂O₂[1]Indicates the compound is primarily carbon, hydrogen, and oxygen.
Molecular Weight 256.42 g/mol [1]Necessary for calculating molar concentrations for neutralization.
Physical Form Solid[1]Solid form requires solubilization for neutralization procedures.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO). Slightly soluble in aqueous solutions.Dictates the choice of solvent for creating a solution for neutralization.
pKa ~4.8As a carboxylic acid, it will react with bases. Neutralization should target a pH range of 5.5-8.5.

Disposal Procedures

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and may result in legal penalties.[4]

Step 1: Segregation of Waste

All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous waste.[3] Do not mix with other waste streams unless explicitly stated in a validated protocol.[3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

Step 2: Neutralization of Aqueous Solutions

For small quantities of aqueous solutions containing this compound, neutralization is the preferred method of disposal. This should be performed by, or under the direct supervision of, a trained scientist.[5][6]

Experimental Protocol: Neutralization of this compound Solution

  • Objective: To neutralize a dilute aqueous solution of this compound to a pH between 5.5 and 8.5 for safe disposal.

  • Materials:

    • Dilute this compound waste solution (<1% concentration)

    • 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) solution

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Appropriate PPE (gloves, goggles, lab coat)

    • Labeled waste container

  • Procedure:

    • Ensure you are working in a well-ventilated area, preferably a fume hood.[7]

    • Place the beaker containing the dilute this compound solution on a stir plate and add a stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 1 M sodium bicarbonate or 1 M sodium hydroxide solution dropwise to the acidic solution.[7]

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH indicator strips.[7]

    • Continue adding the basic solution until the pH of the mixture is stable between 5.5 and 8.5.[7]

    • Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals).[4][8] Always check local regulations before drain disposal.[6]

    • Record the neutralization procedure in your laboratory notebook.

Step 3: Disposal of Solid Waste and Organic Solutions

Solid this compound and solutions in organic solvents should not be neutralized directly. This waste must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][9] The container should be stored in a designated hazardous waste storage area until it is collected by a certified hazardous waste management provider.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

JobosicAcidDisposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid organic_solution Solution in Organic Solvent waste_type->organic_solution Organic Soln. aqueous_solution Aqueous Solution waste_type->aqueous_solution Aqueous Soln. collect_hazardous Collect in Labeled Hazardous Waste Container solid_waste->collect_hazardous organic_solution->collect_hazardous neutralize Neutralize Solution (pH 5.5-8.5) aqueous_solution->neutralize end End: Waste Disposed collect_hazardous->end check_local_regs Check Local Regulations for Drain Disposal neutralize->check_local_regs check_local_regs->collect_hazardous Not Permitted drain_disposal Dispose via Sanitary Sewer with Copious Water check_local_regs->drain_disposal Permitted drain_disposal->end

References

Essential Safety and Logistical Information for Handling Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Important Disclaimer: The chemical substance referred to as "Jobosic acid" in this document is hypothetical and does not exist in any known chemical registry. The following safety and handling information is provided as a generalized guide for highly corrosive and toxic acids and is intended for informational purposes for professionals in research and development. All procedures should be adapted to the specific, known hazards of the actual chemicals being used, as detailed in their respective Safety Data Sheets (SDS).

This guide provides crucial safety protocols, operational instructions, and disposal plans for the handling of the hypothetical substance, this compound. It is designed for researchers, scientists, and drug development professionals to ensure the highest safety standards in a laboratory setting.

Hazard Identification and Properties

This compound is presumed to be a highly corrosive, fuming inorganic acid with significant toxicity. All handling procedures must reflect the high-risk nature of this substance.

PropertyValue
pH <1
Boiling Point 126-127 °C[1]
Vapor Pressure High, fuming liquid[1]
Density ~1.9 g/mL
Reactivity Reacts violently with water in a highly exothermic reaction.[1] Corrosive to metals and organic materials.[1]
Toxicity Assumed to be fatal if inhaled and capable of causing severe, deep-penetrating burns to skin and eyes.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected for damage before each use.[2]

Body AreaRequired PPESpecifications
Eye and Face Safety goggles and a full-face shield.[1][3]Goggles must be indirectly ventilated to protect from splashes and fumes.[3] Face shields are required in addition to goggles.[3]
Respiratory Full-face respirator with an acid gas cartridge.[3]A proper fit test is essential to ensure a tight seal.[3] N95 masks are not suitable for this level of hazard.[3]
Hands Double-gloving: inner nitrile gloves with outer butyl or neoprene gloves.[3]Butyl rubber provides superior protection against strong acids.[3] Cuffs should be folded up to prevent liquids from running down the arms.[4]
Body Acid-resistant suit or apron made of PVC or neoprene over a lab coat.[2][3]Suits must have sealed seams to prevent acid penetration.[3]
Feet Closed-toe, chemical-resistant shoes.No part of the foot should be exposed.
Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted within a certified chemical fume hood.[1][2][5]

  • An emergency eyewash station and safety shower must be immediately accessible.[1][6]

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn and emergency equipment is unobstructed.[7]

  • Transport: Use a chemical-resistant secondary container when transporting the acid from storage to the fume hood.[5][8]

  • Dispensing: When dispensing, use a funnel or graduated cylinder to minimize the risk of splashes.[2] Never pour directly from a large storage container into a small reaction vessel.[2]

  • Dilution: When diluting, always add acid slowly to water , never the other way around, to prevent a violent exothermic reaction and splattering.[5][7]

  • Post-Handling: After use, securely cap the container. Wipe down the exterior of the container and any drips on the work surface.[7]

Storage:

  • Store this compound in a designated, corrosion-resistant cabinet, segregated from bases, organic materials, and flammable substances.[8]

  • Ensure containers are tightly sealed and stored below eye level.[7][8]

  • Secondary containment, such as a plastic tray, is required.[7][8]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

Waste Collection Protocol:

  • Labeling: Designate a specific, clearly labeled waste container for this compound. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially organic solvents or bases.

  • Collection: Collect all waste, including contaminated wipes and disposable labware, in the designated container. Do not overfill the container.

  • Temporary Storage: Store the waste container in a fume hood or a designated satellite accumulation area, away from incompatible materials.

Disposal Procedure:

  • Neutralization (for very small spills only): Small spills can be cautiously neutralized. This should only be performed by trained personnel.[8]

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the spill.[5][8]

    • Be aware that this reaction can generate heat and fumes, and must be done in a fume hood.[9]

  • Professional Disposal: For larger quantities and routine waste, disposal must be handled by an authorized hazardous waste disposal service.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

Visualized Workflow for Handling this compound

Jobosic_Acid_Workflow C C D D C->D Proceed to Handling F F G G F->G Proceed to Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.